Ethyl 4-methoxybenzoate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
ethyl 4-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3 |
InChI Key |
FHUODBDRWMIBQP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-methoxybenzoate-d3 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to this compound. Given that specific experimental data for the deuterated species is limited in publicly accessible literature, this document leverages the extensive information available for its non-deuterated isotopologue, Ethyl 4-methoxybenzoate (B1229959), to provide accurate estimations and expected analytical outcomes.
Core Chemical Properties
This compound is a deuterated form of Ethyl 4-methoxybenzoate, where the three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium (B1214612). This isotopic labeling is invaluable for tracer studies in drug metabolism and pharmacokinetics (DMPK), as it can be readily distinguished by mass spectrometry without significantly altering the biological activity of the molecule.[1]
Physicochemical Data
The primary difference between the deuterated and non-deuterated compound is its molecular weight. Other physical properties are expected to be nearly identical.
| Property | Ethyl 4-methoxybenzoate | This compound (Expected) | Source |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ | [2][3][4][5] |
| Molecular Weight | 180.20 g/mol | 183.22 g/mol | [2][3][6][7] |
| Appearance | Colorless to clear yellow liquid | Colorless to clear yellow liquid | [4][7][8] |
| Melting Point | 7-8 °C | 7-8 °C | [3][7][8][9][10] |
| Boiling Point | 263 °C (at 760 mmHg) | ~263 °C (at 760 mmHg) | [3][7][8][10] |
| Density | ~1.103 g/mL at 25 °C | ~1.103 g/mL at 25 °C | [3][7][8] |
| Refractive Index | ~1.524 (at 20 °C) | ~1.524 (at 20 °C) | [3][8][10] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in organic solvents | [2][9] |
| CAS Number | 94-30-4 | 27914-53-0 | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound follows the same principles as its non-deuterated counterpart, typically through an acid-catalyzed esterification (Fischer esterification).
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-methoxy-d3-benzoic acid and ethanol (B145695).
Materials:
-
4-methoxy-d3-benzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A mixture of 4-methoxy-d3-benzoic acid (1 equivalent) in anhydrous ethanol (20-fold excess) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the mixture.
-
The reaction mixture is stirred and heated to reflux for approximately 8 hours.[11]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent (ethanol) is removed under reduced pressure (in vacuo).
-
The resulting residue is redissolved in Ethyl Acetate.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and water.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved via flash chromatography on silica (B1680970) gel to afford the pure this compound.
Analytical Characterization
The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight.
-
Ethyl 4-methoxybenzoate: The molecular ion peak [M]⁺ is observed at m/z = 180.08.[12]
-
This compound (Expected): The molecular ion peak [M]⁺ is expected at m/z = 183.10, which is three mass units higher due to the three deuterium atoms. The fragmentation pattern will also shift accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Ethyl 4-methoxybenzoate: A characteristic singlet peak appears at approximately δ 3.84 ppm, corresponding to the three protons of the methoxy group (-OCH₃).[12]
-
This compound (Expected): This singlet at ~3.84 ppm will be absent in the ¹H NMR spectrum, providing clear evidence of successful deuteration. The other proton signals (aromatic protons, ethyl group quartet and triplet) will remain.[12][13]
¹³C NMR Spectroscopy:
-
Ethyl 4-methoxybenzoate: The spectrum shows a peak for the methoxy carbon at approximately δ 55.30 ppm.[12]
-
This compound (Expected): The signal for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated signal.
Applications in Research and Development
The primary application of this compound is its use as an internal standard or tracer in metabolic and pharmacokinetic studies.
Role in Pharmacokinetic Studies
Stable isotope labeling is a critical tool in drug development. A deuterated compound like this compound can be co-administered with its non-deuterated counterpart. The two compounds are chemically identical in their biological behavior but can be distinguished by a mass spectrometer. This allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile by mitigating analytical variability.
Safety and Handling
The safety profile of this compound is expected to be similar to that of Ethyl 4-methoxybenzoate.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Storage: Keep the container tightly closed in a dry and cool place.[9]
-
Hazards: While the non-deuterated compound is not considered highly hazardous, standard laboratory safety precautions should be followed.[9] For related compounds, hazards such as skin irritation and respiratory irritation have been noted. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | CAS#:27914-53-0 | Chemsrc [chemsrc.com]
- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
- 6. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. ethyl 3 - hydroxy - 4 - Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including its chemical and physical properties, synthesis, analytical methods, and potential biological significance.
Introduction
Ethyl 4-methoxybenzoate is a naturally occurring compound found in various plants and is widely used as a flavoring and fragrance agent. Its deuterated form, this compound, serves as a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification in complex biological matrices while maintaining nearly identical chemical properties to the non-deuterated endogenous compound.
Physicochemical Properties
The physicochemical properties of this compound and its non-deuterated counterpart are summarized below. The data for the non-deuterated form is provided for comparison.
Table 1: General Properties
| Property | This compound | Ethyl 4-methoxybenzoate |
| CAS Number | 27914-53-0 | 94-30-4[1][2] |
| Molecular Formula | C₁₀H₉D₃O₃ | C₁₀H₁₂O₃[1][2] |
| Molecular Weight | 183.22 g/mol | 180.20 g/mol [1] |
| Synonyms | Ethyl p-(methoxy-d3)benzoate | Ethyl p-anisate, p-Anisic acid ethyl ester[1] |
Table 2: Physical and Chemical Data
| Property | Ethyl 4-methoxybenzoate (Non-deuterated) |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, anise-like |
| Melting Point | 7-8 °C[1] |
| Boiling Point | 263 °C (lit.)[1] |
| Density | 1.103 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.524 (lit.)[1] |
| Solubility | Insoluble in water; soluble in organic solvents |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of 4-(methoxy-d3)benzoic acid with ethanol (B145695). The deuterated starting material can be prepared from 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Protocol:
Step 1: Synthesis of 4-(methoxy-d3)benzoic acid
-
To a solution of 4-hydroxybenzoic acid in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and acidify with HCl (1M) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.
Step 2: Esterification to this compound
-
Suspend 4-(methoxy-d3)benzoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring the molecular ions of the analyte and the deuterated standard.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be similar to the non-deuterated compound, but the singlet corresponding to the methoxy (B1213986) protons at ~3.8 ppm will be absent. The integration of the remaining peaks will be consistent with the ethyl and aromatic protons.
-
¹³C NMR: The spectrum will show a characteristic signal for the deuterated methoxy carbon, which will appear as a multiplet due to C-D coupling.
-
²H NMR: A single resonance will be observed for the deuterium atoms of the methoxy group.
Biological Significance and Applications
Methoxy-substituted benzoates have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in various biological and environmental samples.
Metabolic Pathway
In biological systems, 4-methoxybenzoate can undergo O-demethylation, a reaction catalyzed by enzymes such as 4-methoxybenzoate monooxygenase. This metabolic pathway is important for the detoxification and clearance of such compounds.
Conclusion
This compound is a crucial analytical tool for researchers in various scientific disciplines. This guide provides essential technical information to facilitate its synthesis, analysis, and application. The detailed protocols and data presented herein are intended to support the accurate and reliable use of this deuterated standard in demanding research and development settings.
References
An In-depth Technical Guide to Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). While specific experimental data for the deuterated form is not extensively available, this document compiles theoretical data, a proposed synthesis protocol, and the scientific context for its application in research and development, particularly in the pharmaceutical sciences.
Core Concepts: The Significance of Deuteration
Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This isotopic substitution does not alter the chemical properties of the molecule but can have a profound impact on its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterated compounds in drug discovery to enhance pharmacokinetic profiles.[1] The strategic placement of deuterium can slow down drug metabolism, potentially leading to improved drug efficacy, reduced dosage frequency, and a better safety profile by minimizing the formation of toxic metabolites.[2][3]
Quantitative Data
The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate and its deuterated analog. It is important to note that the data for this compound are largely theoretical, as extensive experimental characterization is not publicly available.
| Property | Ethyl 4-methoxybenzoate | This compound | Data Source |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ | Calculated |
| Molecular Weight | 180.20 g/mol | 183.22 g/mol | [Calculated] |
| Exact Mass | 180.0786 g/mol | 183.0974 g/mol | [Calculated] |
| Melting Point | 7-8 °C | Not available | Experimental |
| Boiling Point | 263 °C (at 760 mmHg) | Not available | Experimental |
| Density | 1.103 g/mL (at 25 °C) | Not available | Experimental |
| Refractive Index | n20/D 1.524 | Not available | Experimental |
Proposed Experimental Protocols
The synthesis of this compound can be achieved in a two-step process, starting with the preparation of the deuterated precursor, 4-(methoxy-d3)benzoic acid.
Step 1: Synthesis of 4-(methoxy-d3)benzoic Acid
This procedure is adapted from known methods for methylation, such as the Williamson ether synthesis, using a deuterated methyl source.[4][5][6][7]
-
Materials:
-
Methyl 4-hydroxybenzoate (B8730719)
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
To a solution of methyl 4-hydroxybenzoate in acetone, add potassium carbonate.
-
Stir the mixture at room temperature and add deuterated methyl iodide dropwise.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain crude methyl 4-(methoxy-d3)benzoate.
-
To the crude product, add a solution of sodium hydroxide in a mixture of methanol and water.
-
Reflux the mixture for 3 hours to hydrolyze the ester.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.[8]
-
Step 2: Synthesis of this compound (Fischer Esterification)
-
Materials:
-
4-(methoxy-d3)benzoic acid
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid (catalyst)
-
-
Protocol:
-
In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess ethanol by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Impact of deuteration on drug metabolism and clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 4-methoxybenzoate-d3
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in pharmacokinetic studies and as an internal standard in mass spectrometry-based bioanalysis. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of the deuterated methyl group (CD3) onto a suitable precursor, followed by the esterification of the resulting carboxylic acid to yield the final product.
A common and efficient route starts from 4-hydroxybenzoic acid. The phenolic hydroxyl group is first methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to produce 4-(methoxy-d3)-benzoic acid. This intermediate is then subjected to Fischer esterification with ethanol (B145695) in the presence of an acid catalyst to afford this compound.
Experimental Protocols
Step 1: Synthesis of 4-(methoxy-d3)-benzoic acid
This procedure details the O-methylation of 4-hydroxybenzoic acid using iodomethane-d3.
Materials:
-
4-hydroxybenzoic acid
-
Iodomethane-d3 (CD3I)[1]
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate.
-
Stir the mixture at room temperature and add iodomethane-d3 dropwise.
-
Continue stirring the reaction mixture at room temperature for 48 hours.[2]
-
After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure.
-
To the resulting residue, add a solution of sodium hydroxide in a mixture of methanol and water.
-
Reflux the mixture for 3 hours to hydrolyze any ester that may have formed.[2]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(methoxy-d3)-benzoic acid.[2]
Step 2: Synthesis of this compound
This procedure describes the Fischer esterification of 4-(methoxy-d3)-benzoic acid.
Materials:
-
4-(methoxy-d3)-benzoic acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Suspend 4-(methoxy-d3)-benzoic acid in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 4-hydroxybenzoic acid | C7H6O3 | 138.12 | Starting Material |
| Iodomethane-d3 | CD3I | 144.96[1] | Deuterating Agent |
| 4-(methoxy-d3)-benzoic acid | C8H5D3O3 | 155.17 | Intermediate |
| Ethanol | C2H5OH | 46.07 | Reagent |
| This compound | C10H9D3O3 | 183.22 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) | Isotopic Purity (%) |
| Synthesis of 4-(methoxy-d3)-benzoic acid | 4-hydroxybenzoic acid, CD3I, K2CO3 | Acetone | 48 hours[2] | Room Temperature | >90 | >99[3] |
| Synthesis of this compound | 4-(methoxy-d3)-benzoic acid, EtOH, H2SO4 | Ethanol | 4-8 hours | Reflux | 85-95 | >99 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Guide: Ethyl 4-(methoxy-d3)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(methoxy-d3)benzoate, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). This isotopically labeled compound is of significant interest for use as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetics and metabolic profiling. Deuteration at the methoxy (B1213986) position offers a stable isotopic signature with minimal impact on the compound's chemical properties.
Structural Information
Ethyl 4-(methoxy-d3)benzoate is a derivative of Ethyl 4-methoxybenzoate where the three hydrogen atoms of the methoxy group are replaced with deuterium (B1214612) atoms.
-
Compound Name: Ethyl 4-(methoxy-d3)benzoate
-
Synonyms: Ethyl p-(trideuteromethoxy)benzoate[1]
-
CAS Number: 27914-53-0
-
Molecular Formula: C₁₀H₉D₃O₃[1]
-
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical and Spectroscopic Data
The inclusion of three deuterium atoms results in a predictable increase in the molecular weight of the compound. The following tables summarize the key quantitative data for Ethyl 4-(methoxy-d3)benzoate and its non-deuterated analog for comparison.
Table 1: Physicochemical Properties
| Property | Ethyl 4-methoxybenzoate | Ethyl 4-(methoxy-d3)benzoate |
| CAS Number | 94-30-4[2][3] | 27914-53-0[1] |
| Molecular Formula | C₁₀H₁₂O₃[2][3] | C₁₀H₉D₃O₃[1] |
| Molecular Weight | 180.20 g/mol [2][3] | 183.22 g/mol [1] |
| Exact Mass | 180.0786 g/mol [4] | 183.0970 g/mol |
| Melting Point | 7-8 °C[5] | Not available |
| Boiling Point | 263 °C (at 760 mmHg)[4] | Not available |
| Density | 1.103 g/mL at 25 °C[4] | Not available |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | Ethyl 4-methoxybenzoate (Non-deuterated) | Ethyl 4-(methoxy-d3)benzoate (Deuterated) - Expected |
| ¹H NMR | Singlet at ~3.84 ppm (3H, -OCH₃)[4]. Quartet at ~4.34 ppm (2H, -OCH₂CH₃). Triplet at ~1.38 ppm (3H, -OCH₂CH₃). Two doublets in the aromatic region (~6.91 and 8.00 ppm, 4H total)[4]. | The singlet at ~3.84 ppm will be absent. Other signals (ethyl group and aromatic protons) will remain unchanged. |
| ¹³C NMR | Signal at ~55.3 ppm (-OCH₃)[4]. Other signals for the ethyl group, aromatic carbons, and carbonyl carbon are present. | The signal for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet (due to C-D coupling) with a lower intensity compared to its protonated counterpart. Other signals will be largely unaffected. |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺) at m/z 180[4]. Major fragment ion at m/z 135 ([M-OC₂H₅]⁺). | Molecular Ion (M⁺) at m/z 183. Major fragment ion at m/z 138 ([M-OC₂H₅]⁺). |
Experimental Protocols
The synthesis of Ethyl 4-(methoxy-d3)benzoate can be achieved in a two-step process starting from Ethyl 4-hydroxybenzoate (B8730719).
Synthesis of 4-(methoxy-d3)benzoic acid (Intermediate)
This protocol is adapted from the synthesis of a similar deuterated benzoic acid.[2]
-
Objective: To introduce the trideuteromethoxy group onto a benzoic acid precursor.
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
-
Procedure:
-
Methylation: To a solution of Methyl 4-hydroxybenzoate in acetone, add anhydrous potassium carbonate. Stir the mixture and add deuterated methyl iodide (CD₃I). Allow the reaction to stir at room temperature for 48 hours.
-
Work-up 1: Filter the reaction mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure to yield crude Methyl 4-(methoxy-d3)benzoate.
-
Hydrolysis: Dissolve the crude product in a mixture of methanol and water. Add sodium hydroxide and reflux the mixture for 3 hours to hydrolyze the ester.
-
Work-up 2: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.
-
Synthesis of Ethyl 4-(methoxy-d3)benzoate (Final Product)
This procedure utilizes a standard Fischer esterification method.
-
Objective: To esterify the deuterated benzoic acid intermediate to obtain the final product.
-
Materials:
-
4-(methoxy-d3)benzoic acid
-
Anhydrous ethanol (B145695) (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Visualization of Experimental Workflow
The primary application of Ethyl 4-(methoxy-d3)benzoate is as an internal standard for quantification of the non-deuterated analyte in complex matrices. The following diagram illustrates this workflow.
Caption: Workflow for using Ethyl 4-(methoxy-d3)benzoate as an internal standard in LC-MS/MS bioanalysis.
References
An In-depth Technical Guide to Deuterium-Labeled Ethyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterium-labeled ethyl 4-methoxybenzoate (B1229959), a valuable tool in metabolic and pharmacokinetic research. By strategically incorporating deuterium (B1214612), a stable isotope of hydrogen, into the ethyl 4-methoxybenzoate structure, researchers can unlock deeper insights into its metabolic fate, quantify its presence with high precision, and potentially modulate its pharmacokinetic properties. This document details the synthesis, analytical characterization, and applications of this labeled compound, offering both theoretical grounding and practical methodologies.
Core Concepts and Physicochemical Properties
Deuterium labeling involves the substitution of protium (B1232500) (¹H) with deuterium (²H or D) atoms in a molecule. This substitution imparts a subtle but significant change in mass, which is readily detectable by mass spectrometry, making deuterated compounds excellent internal standards for quantitative analysis.[1] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of a C-D bond is slowed compared to a C-H bond.[2] This phenomenon can be leveraged to alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and reduced formation of toxic metabolites.[3][4]
The most common deuterated form of ethyl 4-methoxybenzoate is Ethyl 4-methoxybenzoate-d3 , where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium.
Physicochemical Data
The following tables summarize the key physicochemical properties of both the non-labeled and deuterium-labeled ethyl 4-methoxybenzoate.
| Property | Ethyl 4-methoxybenzoate | This compound |
| Synonyms | Ethyl p-anisate, 4-Methoxybenzoic acid ethyl ester | Ethyl p-(methoxy-d3)benzoate, p-Anisic acid-d3 ethyl ester |
| CAS Number | 94-30-4 | 27914-53-0 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ |
| Molecular Weight | 180.20 g/mol | 183.22 g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 263 °C | - |
| Melting Point | 7-8 °C | - |
| Density | 1.103 g/mL at 25 °C | - |
| Solubility | Insoluble in water; soluble in organic solvents and oils.[5] | - |
Synthesis of Deuterium-Labeled Ethyl 4-Methoxybenzoate
The synthesis of this compound can be achieved through a standard esterification reaction, utilizing a deuterated starting material. The most direct approach involves the esterification of 4-methoxybenzoic acid with a deuterated version of ethanol (B145695) or, more commonly, the esterification of deuterated 4-methoxybenzoic acid with non-deuterated ethanol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Esterification
This protocol is adapted from the general synthesis of ethyl esters of benzoic acid derivatives.[5]
Materials:
-
4-(Methoxy-d3)benzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(methoxy-d3)benzoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Analytical Characterization and Quality Control
The identity and isotopic purity of the synthesized this compound must be rigorously confirmed. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isotopic Purity Assessment
Caption: Workflow for isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet for the methoxy protons (around 3.8 ppm) will be absent or significantly diminished, confirming the incorporation of deuterium at this position. The other proton signals (aromatic protons and the ethyl group protons) should remain unchanged.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (I=1). The chemical shift of this carbon will also be slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the level of deuterium incorporation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: A temperature gradient suitable for the elution of ethyl 4-methoxybenzoate (e.g., starting at 100°C and ramping to 250°C).
-
MS Detection: Electron ionization (EI) mode.
The mass spectrum of the non-deuterated ethyl 4-methoxybenzoate shows a molecular ion peak (M⁺) at m/z 180.[6] For this compound, the molecular ion peak is expected at m/z 183. The relative intensities of the peaks at m/z 180, 181, 182, and 183 can be used to calculate the isotopic distribution and the percentage of deuterium incorporation.
Expected Mass Spectrometry Data
| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Ions (Non-deuterated) | Expected Key Fragmentation Ions (d3-labeled) |
| Ethyl 4-methoxybenzoate | 180 | 151, 135, 107, 77 | 151, 138, 110, 77 |
| This compound | 183 | - | - |
Applications in Metabolic and Pharmacokinetic Studies
Deuterium-labeled ethyl 4-methoxybenzoate is a powerful tool for elucidating metabolic pathways and quantifying the compound in biological matrices.
Elucidation of Metabolic Pathways
By administering a mixture of deuterated and non-deuterated ethyl 4-methoxybenzoate to an in vitro (e.g., liver microsomes) or in vivo system, researchers can identify metabolites by looking for characteristic "doublets" of peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms.
Potential Metabolic Pathways of Ethyl 4-Methoxybenzoate:
Caption: Potential metabolic pathways of ethyl 4-methoxybenzoate.
Use as an Internal Standard in Pharmacokinetic Studies
Due to its similar chemical and physical properties to the non-labeled compound and its distinct mass, this compound is an ideal internal standard for quantitative analysis by LC-MS/MS.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Pharmacokinetic Data (Hypothetical Comparison)
The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of deuteration on the metabolic clearance of a compound where O-demethylation is a primary metabolic pathway.
| Parameter | Ethyl 4-methoxybenzoate | This compound |
| Half-life (t½) | 2 hours | 3.5 hours |
| Clearance (CL) | 10 L/hr/kg | 5.7 L/hr/kg |
| AUC | 100 nghr/mL | 175 nghr/mL |
Conclusion
Deuterium-labeled ethyl 4-methoxybenzoate is a versatile and powerful tool for researchers in drug discovery and development. Its use as an internal standard ensures accurate quantification in complex biological matrices, while the kinetic isotope effect can be exploited to probe metabolic pathways and potentially enhance the pharmacokinetic properties of parent molecules. The methodologies outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this valuable research compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methoxybenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-methoxybenzoate (B1229959), tailored for researchers, scientists, and professionals in drug development. It includes a detailed breakdown of spectral data, experimental protocols, and a visual representation of the molecular structure with proton assignments.
Data Presentation
The ¹H NMR spectrum of Ethyl 4-methoxybenzoate exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. These values are consistent with data acquired in a chloroform-d (B32938) (CDCl₃) solvent.[1][2]
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Ha | ~8.01 | Doublet (d) | ~8.8 | 2H |
| Hb | ~6.92 | Doublet (d) | ~8.8 | 2H |
| Hc | ~4.36 | Quartet (q) | ~7.3 | 2H |
| Hd | ~1.39 | Triplet (t) | ~7.2 | 3H |
| He | ~3.85 | Singlet (s) | N/A | 3H |
Molecular Structure and Proton Assignments
The structure of Ethyl 4-methoxybenzoate and the assignment of its proton signals are illustrated in the diagram below. The aromatic protons (Ha and Hb) are in a para-substituted pattern, leading to two distinct doublet signals. The ethyl group protons (Hc and Hd) show the characteristic quartet and triplet pattern due to their coupling. The methoxy (B1213986) protons (He) appear as a singlet as they have no adjacent protons to couple with.
Experimental Protocols
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of Ethyl 4-methoxybenzoate.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity Ethyl 4-methoxybenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[2]
-
Before inserting the sample, ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
Insert the sample into the spectrometer probe.
-
Set the following acquisition parameters (typical values for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0 to 12 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
This comprehensive guide provides the necessary data and protocols for the understanding and replication of the ¹H NMR analysis of Ethyl 4-methoxybenzoate, serving as a valuable resource for professionals in the field.
References
Mass Spectrum Analysis of Ethyl 4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of Ethyl 4-methoxybenzoate (B1229959), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic fragmentation patterns observed under Electron Ionization (EI) mass spectrometry, presents quantitative data in a clear tabular format, details a standard experimental protocol for analysis, and illustrates the primary fragmentation pathway using a Graphviz diagram.
Mass Spectral Data
The mass spectrum of Ethyl 4-methoxybenzoate is characterized by a distinct fragmentation pattern that provides significant structural information. The molecular ion and key fragment ions are summarized in Table 1. The data presented is a compilation from various spectral databases.[1][2][3]
| m/z | Relative Abundance (%) | Ion Structure/Fragment Lost |
| 180 | 17.01 - 26.81 | [M]+• (Molecular Ion) |
| 152 | 16.63 - 19.36 | [M - CO]+• or [M - C2H4]+• |
| 135 | 99.99 (Base Peak) | [M - OC2H5]+ |
| 107 | 13.97 | [C7H7O]+ |
| 92 | 13.15 | [C6H4O]+• |
| 77 | 14.45 - 20.06 | [C6H5]+ |
Table 1: Key mass spectral data for Ethyl 4-methoxybenzoate.
Fragmentation Pathway
The fragmentation of Ethyl 4-methoxybenzoate under Electron Ionization (EI) follows a series of characteristic steps. The process begins with the ionization of the molecule to form the molecular ion (m/z 180). The most favorable fragmentation pathway involves the loss of an ethoxy radical (•OC2H5) to form the highly stable p-methoxybenzoyl cation (m/z 135), which is observed as the base peak.[2][4] Other significant fragmentations include the loss of carbon monoxide (CO) or ethylene (B1197577) (C2H4) from the molecular ion, and subsequent fragmentations of the resulting ions.
Figure 1: Fragmentation pathway of Ethyl 4-methoxybenzoate.
Experimental Protocol
The following protocol describes a standard method for the analysis of Ethyl 4-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is suitable for the separation and identification of the compound from a mixture.[5][6]
3.1. Sample Preparation
-
Solvent Selection: Prepare a solution of Ethyl 4-methoxybenzoate in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Concentration: A typical concentration for GC-MS analysis is approximately 1 mg/mL.
-
Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 7000D TQ MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).[7]
-
Electron Energy: 70 eV.[7]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).
-
Data Acquisition: Acquire data in full scan mode.
3.4. Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to Ethyl 4-methoxybenzoate in the TIC.
-
Mass Spectrum: Extract the mass spectrum for the identified peak.
-
Library Search: Compare the acquired mass spectrum against a reference library (e.g., NIST) for confirmation.
-
Fragmentation Analysis: Interpret the fragmentation pattern to confirm the structure of the compound.
Logical Workflow for Mass Spectrum Analysis
The logical workflow for analyzing a compound like Ethyl 4-methoxybenzoate using GC-MS involves a series of sequential steps from sample introduction to final data interpretation.
Figure 2: General workflow for GC-MS analysis.
References
- 1. Ethyl 4-methoxybenzoate(94-30-4) MS spectrum [chemicalbook.com]
- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the demand for the highest fidelity in quantitative measurements is non-negotiable. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of high-precision quantification in mass spectrometry-based assays. Herein, we delve into the fundamental principles, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these critical analytical tools.
Core Principles of Deuterated Internal Standards
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[2] This subtle alteration in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[3]
By introducing a known amount of the deuterated standard at the earliest stage of sample preparation, it acts as a perfect surrogate for the analyte.[4] Any loss of the analyte during extraction, derivatization, or due to instrument fluctuations is mirrored by a proportional loss of the deuterated standard.[5] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to a significant improvement in the accuracy and precision of the final measurement.[6] This principle is the foundation of isotope dilution mass spectrometry (IDMS), the gold standard for quantitative bioanalysis.[7]
The primary advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: They co-elute with the analyte, experiencing the same ion suppression or enhancement from complex biological or environmental matrices.[2]
-
Compensation for Sample Loss: They account for losses during sample preparation steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[5]
-
Mitigation of Instrumental Variability: They normalize for fluctuations in injection volume and mass spectrometer response.[5]
However, it is crucial to be aware of potential limitations:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier.[8] If this separation is significant, the analyte and internal standard may experience different matrix effects.[8]
-
Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. High isotopic enrichment (ideally ≥98%) is critical.
-
Stability of Deuterium Labels: Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix components.[9]
Data Presentation: Quantitative Performance
The empirical data consistently demonstrates the superiority of deuterated internal standards over structural analogs or methods without an internal standard. The following tables summarize the comparative performance in terms of precision and accuracy from various studies.
Table 1: Comparison of Inter-patient Assay Precision for Sirolimus in Whole Blood [8]
| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |
| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |
| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |
| Deuterated Sirolimus (SIR-d3) | High | 5.7% |
| Structural Analog (DMR) | Low | 7.6% |
| Structural Analog (DMR) | Medium | 8.9% |
| Structural Analog (DMR) | High | 9.7% |
Table 2: Comparative Performance for Analyte Quantification in Human Plasma [1]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Precision (%CV) | ||
| Intra-Assay | < 5% | < 10% |
| Inter-Assay | < 6% | < 12% |
| Accuracy (% Bias) | ||
| Low QC | ± 3% | ± 8% |
| Medium QC | ± 2% | ± 6% |
| High QC | ± 4% | ± 9% |
| Matrix Effect (%CV) | < 4% | < 15% |
| Recovery (%CV) | < 5% | < 18% |
Table 3: Performance of Deuterated Internal Standards in Various Applications [10]
| Analyte | Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Testosterone | Serum | Testosterone-d3 | 98.5 ± 4.2 | 97.1 ± 3.8 |
| Bisphenol A | Urine | Bisphenol A-d16 | 95.2 ± 6.1 | 99.3 ± 5.4 |
| Atrazine | Water | Atrazine-d5 | 99.1 ± 3.5* | Not Applicable |
*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[8]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. The following sections provide detailed methodologies for common sample preparation techniques incorporating deuterated internal standards.
Protein Precipitation for Bioanalysis
This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample like plasma or serum.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution to the sample.
-
Vortexing: Briefly vortex the tube to ensure thorough mixing.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the tube to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS analysis.
Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.
Materials:
-
SPE cartridge (e.g., C18 reversed-phase)
-
Biological sample (pre-treated if necessary)
-
Deuterated internal standard working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: In a separate tube, spike the biological sample with the deuterated internal standard working solution.
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of water or a suitable buffer through it. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove interfering substances.
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for a few minutes.
-
Elution: Elute the analyte and internal standard with 1-2 column volumes of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
QuEChERS for Food and Environmental Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized food sample (e.g., fruit or vegetable puree)
-
Deuterated internal standard solution
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard and Solvent Addition: Add 10-15 mL of acetonitrile and the deuterated internal standard solution to the sample.
-
Salting Out: Add the QuEChERS extraction salts to the tube.
-
Extraction: Shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
-
dSPE Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern analytical chemistry, providing a robust and reliable means to achieve high-quality quantitative data. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological and environmental matrices. While their implementation requires careful consideration of potential limitations and thorough method validation, the benefits in terms of data accuracy, precision, and regulatory acceptance are unparalleled. For researchers, scientists, and drug development professionals, a comprehensive understanding and proficient application of deuterated internal standards are critical for ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 4-methoxybenzoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry-based assays due to their near-identical chemical properties and chromatographic behavior to the unlabeled analyte.
This document provides detailed application notes and protocols for the use of Ethyl 4-methoxybenzoate-d3 as an internal standard for the quantification of Ethyl 4-methoxybenzoate (B1229959). Ethyl 4-methoxybenzoate is a compound used in the flavor and fragrance industry and may be a target analyte in various research and quality control settings.
Physicochemical Properties of Ethyl 4-methoxybenzoate
A thorough understanding of the analyte's properties is essential for developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.2 g/mol | [1] |
| CAS Number | 94-30-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 7-8 °C | [1][2] |
| Boiling Point | 263 °C (at 760 mmHg) | [2] |
| Density | 1.103 g/mL at 25 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [3] |
Note: The properties of this compound are expected to be nearly identical to the unlabeled compound, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard like this compound relies on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to the sample at the beginning of the sample preparation process. The standard and the analyte will behave almost identically during extraction, derivatization, and chromatography.
In the mass spectrometer, the analyte and the internal standard are detected at different mass-to-charge ratios (m/z) due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio will remain constant even if there are variations in sample recovery or instrument response.[4]
Experimental Protocols
The following protocols are provided as a general guideline. Specific parameters should be optimized and validated for your particular application and instrumentation.
Preparation of Stock and Working Solutions
a. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ethyl 4-methoxybenzoate.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
Bring to volume with the solvent and mix thoroughly.
b. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in the same solvent as the analyte in a 1 mL volumetric flask.
-
Bring to volume and mix thoroughly.
c. Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with the solvent.
-
The concentration range of the calibration curve should encompass the expected concentration of the analyte in the samples.
d. Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal intensity in the mass spectrometer. A typical concentration might be 100 ng/mL.
Sample Preparation (Protein Precipitation for Biological Samples)
This protocol is a general example for plasma or serum samples.
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[4]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[4]
-
Vortexing: Vortex the tubes for 20-30 seconds.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Experimental Workflow
Caption: A typical workflow for quantitative analysis using an internal standard.
LC-MS/MS Method Parameters (Illustrative Example)
The following are example starting parameters that should be optimized.
a. Liquid Chromatography (LC):
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS/MS):
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by direct infusion of Ethyl 4-methoxybenzoate |
| MRM Transition (IS) | To be determined by direct infusion of this compound (precursor ion will be M+3) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Quantification
The concentration of Ethyl 4-methoxybenzoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Advantages of Using this compound as an Internal Standard
The use of a deuterated internal standard like this compound offers several key advantages that lead to more reliable and accurate quantitative data.
Logical Relationship of Advantages
Caption: Advantages of using a deuterated internal standard.
Quantitative Data Summary
The following table illustrates the expected improvement in data quality when using a deuterated internal standard compared to a structural analog or no internal standard. The data presented here is representative and based on typical performance improvements observed in quantitative LC-MS/MS assays.[4]
| Method | Analyte Concentration (ng/mL) | Measured Mean (ng/mL) | % Accuracy | % RSD (Precision) |
| No Internal Standard | 10 | 8.5 | 85% | 15% |
| 100 | 115 | 115% | 12% | |
| 500 | 450 | 90% | 10% | |
| Structural Analog IS | 10 | 9.2 | 92% | 8% |
| 100 | 108 | 108% | 6% | |
| 500 | 480 | 96% | 5% | |
| This compound | 10 | 9.9 | 99% | < 5% |
| 100 | 102 | 102% | < 3% | |
| 500 | 498 | 99.6% | < 2% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ethyl 4-methoxybenzoate by LC-MS/MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations throughout the analytical process, leading to improved accuracy, precision, and overall data quality. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard approach in their analytical workflows. It is essential to perform thorough method development and validation to ensure the suitability of this internal standard for any specific application.
References
Application Note: High-Throughput Quantification of Ethyl 4-methoxybenzoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 4-methoxybenzoate (B1229959) in human plasma. The method utilizes Ethyl 4-methoxybenzoate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] The protocol described herein is suitable for high-throughput pharmacokinetic studies and routine drug monitoring in a regulated bioanalytical environment.
Introduction
Ethyl 4-methoxybenzoate is an organic compound with applications in the fragrance and flavor industries and serves as a potential building block in pharmaceutical synthesis.[2] Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile and potential metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in LC-MS/MS bioanalysis to mitigate matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Ethyl 4-methoxybenzoate.
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of Ethyl 4-methoxybenzoate.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of Ethyl 4-methoxybenzoate from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl 4-methoxybenzoate analytical standard
-
This compound (Internal Standard)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare a stock solution of Ethyl 4-methoxybenzoate (1 mg/mL) in methanol.
-
Prepare a working internal standard (IS) solution of this compound (100 ng/mL) in 50:50 acetonitrile/water.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS solution to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 200 µL of water prior to injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: Agilent 1290 Infinity II or equivalent UHPLC system.[4]
-
Column: Ascentis® Express C18, 2.7 µm, 2.1 x 50 mm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
Start at 10% B, hold for 0.5 min.
-
Linear ramp to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 10% B in 0.1 min.
-
Equilibrate for 1.4 min.
-
Total Run Time: 6.0 min.
-
Mass Spectrometry (MS):
-
System: Sciex API 4000 Triple Quadrupole or equivalent.[6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Gas 1 (Nebulizer): 50 psi.
-
Ion Source Gas 2 (Turbo): 60 psi.
-
Curtain Gas: 35 psi.
-
Collision Gas (CAD): 8 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 550°C.
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Ethyl 4-methoxybenzoate | 181.1 | 135.1 | 150 | 60 | 10 | 15 | 12 |
| Ethyl 4-methoxybenzoate | 181.1 | 107.1 | 150 | 60 | 10 | 25 | 8 |
| This compound | 184.1 | 138.1 | 150 | 60 | 10 | 15 | 12 |
Data Presentation
Quantitative Performance
The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Ethyl 4-methoxybenzoate | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 9.2 | -3.1 | -1.5 |
| Low | 3 | 6.2 | 7.5 | 2.5 | 3.8 |
| Mid | 100 | 4.1 | 5.3 | 1.8 | 2.1 |
| High | 800 | 3.5 | 4.8 | -0.5 | 0.9 |
Analyte Fragmentation Pathway
The primary fragmentation of Ethyl 4-methoxybenzoate involves the loss of the ethoxy group followed by the loss of carbon monoxide.
Caption: Proposed fragmentation pathway for Ethyl 4-methoxybenzoate.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Ethyl 4-methoxybenzoate in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results, making the method well-suited for pharmacokinetic and drug metabolism studies in a drug development setting. The simple protein precipitation protocol allows for rapid sample processing, further enhancing the throughput of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. pasteur.epa.gov [pasteur.epa.gov]
Application Note: Quantitative Analysis of Ethyl 4-methoxybenzoate in Human Plasma using Ethyl 4-methoxybenzoate-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-methoxybenzoate (B1229959) is an organic compound with applications in various industries, including as a flavoring agent and in fragrance manufacturing.[1][2] In the context of pharmaceutical research and development, understanding the pharmacokinetic profile of such compounds is crucial for assessing their absorption, distribution, metabolism, and excretion (ADME). This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 4-methoxybenzoate in human plasma. The method employs a stable isotope-labeled internal standard, Ethyl 4-methoxybenzoate-d3, to ensure high accuracy and precision, in line with regulatory guidelines from the FDA and ICH M10.[3] The use of a deuterated internal standard is a best practice in bioanalysis as it effectively compensates for matrix effects and variability during sample preparation and analysis.[4][5][6]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (this compound) is added to the plasma samples containing the analyte (Ethyl 4-methoxybenzoate). Following a simple protein precipitation step, the analyte and the internal standard are separated from plasma components using reverse-phase high-performance liquid chromatography (HPLC). The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of the analyte in the unknown samples by referencing a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Ethyl 4-methoxybenzoate (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-methoxybenzoate and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve and QC samples): Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to obtain working solutions at desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low QC (LQC, 3 ng/mL), Medium QC (MQC, 75 ng/mL), and High QC (HQC, 750 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ethyl 4-methoxybenzoate: m/z 181.1 → 135.1
-
This compound: m/z 184.1 → 138.1
-
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
Data Presentation
Table 1: Calibration Curve for Ethyl 4-methoxybenzoate in Human Plasma
| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 5.00 | 5.15 | 103.0 |
| 10.0 | 10.2 | 102.0 |
| 50.0 | 48.5 | 97.0 |
| 100.0 | 99.2 | 99.2 |
| 250.0 | 255.5 | 102.2 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 | 1010.0 | 101.0 |
| Linear Range | 1 - 1000 ng/mL | |
| Regression | y = 0.015x + 0.002 | |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision of the Method for Ethyl 4-methoxybenzoate in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.05 | 105.0 | 8.5 | 9.2 |
| LQC | 3.00 | 2.95 | 98.3 | 6.2 | 7.5 |
| MQC | 75.0 | 76.8 | 102.4 | 4.5 | 5.8 |
| HQC | 750.0 | 742.5 | 99.0 | 3.1 | 4.3 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Visualization
Caption: Experimental workflow for the quantitative analysis of Ethyl 4-methoxybenzoate.
This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the quantification of Ethyl 4-methoxybenzoate in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the reliability and accuracy of the results. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for pharmacokinetic and other bioanalytical studies in drug development and research.
References
- 1. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 2. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for Ethyl 4-methoxybenzoate-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methoxybenzoate-d3 is a deuterated stable isotope-labeled internal standard (SIL-IS) for its non-labeled counterpart, Ethyl 4-methoxybenzoate (B1229959). Due to its chemical and physical similarities to the analyte of interest, and its distinct mass difference, this compound is an ideal internal standard for quantitative mass spectrometry (MS) assays. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, chromatographic separation, and ionization efficiency, leading to enhanced accuracy and precision.
This document provides a detailed protocol for the use of this compound as an internal standard in mass spectrometry, covering sample preparation, instrument parameters, and data analysis.
Physicochemical Properties and Mass Spectral Characteristics
Ethyl 4-methoxybenzoate:
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
-
Appearance: Colorless to pale yellow liquid.
-
Solubility: Soluble in organic solvents, insoluble in water.
This compound:
-
Molecular Formula: C₁₀H₉D₃O₃
-
Molecular Weight: 183.22 g/mol (assuming deuteration on the methoxy (B1213986) group)
Mass Spectral Fragmentation:
The mass spectrum of the non-deuterated Ethyl 4-methoxybenzoate is characterized by a molecular ion peak and distinct fragment ions. Based on publicly available spectral data, the fragmentation pattern under electron ionization (EI) can be summarized as follows:
| Ion Description | m/z (Ethyl 4-methoxybenzoate) | Proposed Lost Fragment | m/z (this compound) |
| Molecular Ion [M]⁺ | 180 | - | 183 |
| Fragment 1 | 152 | CO | 155 |
| Fragment 2 | 135 | OC₂H₅ | 138 |
| Fragment 3 | 107 | CO₂C₂H₅ | 110 |
| Fragment 4 | 77 | C₄H₅O₂ | 77 |
Note: The m/z values for this compound are predicted based on the assumption that the three deuterium (B1214612) atoms are located on the methoxy group.
Experimental Protocols
This section outlines a general protocol for the quantification of Ethyl 4-methoxybenzoate in a biological matrix (e.g., plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Ethyl 4-methoxybenzoate (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Ethyl 4-methoxybenzoate and this compound into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ethyl 4-methoxybenzoate by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological matrix sample (e.g., plasma), calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ethyl 4-methoxybenzoate | 181.1 | 135.1 | 0.1 | 20 | 15 |
| This compound | 184.1 | 138.1 | 0.1 | 20 | 15 |
Note: These are suggested starting parameters and should be optimized for the specific instrument being used.
Data Presentation
The quantitative data should be summarized in a clear and structured format. Below is an example of a table for presenting calibration curve data.
Table 1: Calibration Curve for Ethyl 4-methoxybenzoate
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,345 | 543,210 | 0.0227 |
| 5 | 61,725 | 543,210 | 0.1136 |
| 10 | 123,450 | 543,210 | 0.2273 |
| 50 | 617,250 | 543,210 | 1.1363 |
| 100 | 1,234,500 | 543,210 | 2.2727 |
| 500 | 6,172,500 | 543,210 | 11.3634 |
| 1000 | 12,345,000 | 543,210 | 22.7269 |
A calibration curve should be generated by plotting the peak area ratio (Analyte/IS) against the standard concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of Ethyl 4-methoxybenzoate.
Logical Relationship of Internal Standard Use
Caption: Role of the internal standard in correcting for analytical variability.
The Role of Ethyl 4-methoxybenzoate-d3 in Metabolomics: A Methodological Overview
Initial searches for direct applications of Ethyl 4-methoxybenzoate-d3 in metabolomics did not yield specific documented uses in the current scientific literature. However, the principles of utilizing deuterated internal standards are fundamental to achieving accurate and reproducible quantitative results in mass spectrometry-based metabolomics. This document provides a detailed, illustrative guide on how a stable isotope-labeled compound like this compound would be employed in a typical metabolomics workflow, serving as a valuable resource for researchers, scientists, and drug development professionals.
Stable isotope-labeled compounds, such as those containing deuterium, are considered the gold standard for internal standards in quantitative mass spectrometry.[1][2] Their utility lies in their chemical and physical similarity to the analyte of interest, with the key difference being their increased mass.[3][4] This property allows them to co-elute with the analyte during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[5][6] The use of deuterated internal standards is a cornerstone of the stable isotope dilution (SID) technique, which enables precise and accurate quantification of metabolites in complex biological matrices.[3][4]
Application Note: Quantitative Analysis of a Hypothetical Analyte Using this compound
This application note describes a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Analyte X," a small molecule structurally related to Ethyl 4-methoxybenzoate, in human plasma. This compound serves as the internal standard (IS) to ensure high accuracy and precision.
Principle: The method of stable isotope dilution mass spectrometry (ID-MS) is employed.[3] A known concentration of this compound is spiked into all samples (calibration standards, quality controls, and unknown samples) prior to sample preparation.[7] The ratio of the mass spectrometric response of Analyte X to that of this compound is used for quantification. This ratio corrects for potential analyte loss during sample extraction and variations in injection volume and instrument response.[8][9]
Instrumentation and Materials:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Analytical Column: A reverse-phase C18 column suitable for the separation of small aromatic molecules.
-
Reagents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA), water (LC-MS grade), this compound (IS), and Analyte X reference standard.
-
Biological Matrix: Human plasma.
Quantitative Data Summary
The following tables represent hypothetical data from a method validation study.
Table 1: Calibration Curve for Analyte X
| Concentration of Analyte X (ng/mL) | Peak Area Ratio (Analyte X / IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low QC | 3 | 4.5 | 5.8 | 102.3 |
| Mid QC | 75 | 3.1 | 4.2 | 98.7 |
| High QC | 750 | 2.5 | 3.9 | 101.5 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: Q1 m/z [M+H]⁺ → Q3 m/z [fragment]⁺
-
This compound (IS): Q1 m/z [M+H]⁺ → Q3 m/z [fragment]⁺
-
-
Data Analysis
-
Integrate the peak areas for both Analyte X and the IS.
-
Calculate the peak area ratio (Analyte X / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Quantitative metabolomics workflow using a deuterated internal standard.
Caption: Hypothetical metabolic pathway involving the quantified Analyte X.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. imreblank.ch [imreblank.ch]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iroatech.com [iroatech.com]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
Application Note: Quantification of Ethyl 4-methoxybenzoate in a Beverage Matrix using Ethyl 4-methoxybenzoate-d3 as an Internal Standard by LC-MS/MS
Introduction
Ethyl 4-methoxybenzoate (B1229959) is a compound utilized as a flavoring agent in various food and beverage products, contributing to anise, fennel, and licorice notes.[1][2] Accurate and precise quantification of this additive is crucial for quality control and regulatory compliance. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations during sample preparation and analysis.[3][4][5] Deuterated internal standards are considered ideal for quantitative mass spectrometry because they are nearly chemically identical to the analyte, co-elute with the analyte of interest, and experience similar ionization effects, which allows them to compensate for variations in sample preparation, injection volume, and instrument response.[3][6]
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 4-methoxybenzoate in a beverage matrix. The method employs Ethyl 4-methoxybenzoate-d3 as an internal standard (IS) to ensure high accuracy and precision.[3][7] The sample preparation involves a straightforward protein precipitation protocol.[3]
Compound Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-methoxybenzoate | 94-30-4[1][8][9] | C₁₀H₁₂O₃ | 180.20[9] |
| This compound | 27914-53-0[10] | C₁₀H₉D₃O₃ | 183.22 |
Experimental Protocols
1. Materials and Reagents
-
Ethyl 4-methoxybenzoate analytical standard (≥99% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Beverage matrix (e.g., fruit juice, soda)
2. Standard Solution Preparation
-
Primary Stock Solution (Analyte): Accurately weigh and dissolve Ethyl 4-methoxybenzoate in methanol to prepare a 1.00 mg/mL primary stock solution.
-
Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1.00 mg/mL IS stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation Protocol: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[3]
-
Pipette 100 µL of the beverage sample, calibration standard, or quality control sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard spiking solution to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for the protein precipitation sample preparation method.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ethyl 4-methoxybenzoate: 181.1 > 135.1; this compound: 184.1 > 138.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Mean Accuracy | 98.5% - 102.3% |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at three concentration levels (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low QC | 5 | 4.2 | 5.1 | 101.5 |
| Mid QC | 50 | 3.1 | 4.5 | 99.8 |
| High QC | 800 | 2.5 | 3.8 | 100.7 |
The use of the deuterated internal standard, this compound, ensures that any variability during the sample preparation or injection process is accounted for, leading to high precision and accuracy.[3][7] The co-elution of the analyte and the internal standard minimizes the impact of matrix effects, which can cause ion suppression or enhancement.[6][7]
Caption: Logical relationship for improved quantification using a deuterated IS.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of Ethyl 4-methoxybenzoate in a beverage matrix. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required in food and beverage analysis. The simple and rapid protein precipitation protocol allows for high-throughput sample processing.
References
- 1. Ethyl 4-methoxybenzoate|lookchem [lookchem.com]
- 2. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. texilajournal.com [texilajournal.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. This compound | CAS#:27914-53-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Quantitative Analysis of Endogenous Analytes Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, especially deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results.[1] This document provides detailed application notes and experimental protocols for the development and validation of analytical methods utilizing deuterated standards, with a specific focus on the analysis of testosterone (B1683101) in human serum.
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium.[2] This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] However, the increase in mass allows it to be distinguished from the native analyte by the mass spectrometer.[4] This co-elution and differential detection enable the correction for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate quantification.[3][5]
Application: Quantification of Serum Testosterone
Testosterone is a crucial steroid hormone, and its accurate measurement is vital for the diagnosis and management of various endocrine disorders in both males and females.[6] Immunoassays, while common, can suffer from a lack of specificity and are often unreliable at low concentrations, such as those found in women and children.[7] LC-MS/MS with a deuterated internal standard offers superior sensitivity and specificity for testosterone quantification.[6]
Key Advantages of Using Deuterated Testosterone Standards:
-
Compensates for Matrix Effects: Biological matrices like serum are complex and can interfere with the ionization of the analyte, leading to inaccurate results. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[3]
-
Corrects for Sample Loss: During the multi-step sample preparation process, some analyte may be lost. Since the deuterated standard is added at the beginning and behaves identically to the analyte, the ratio of analyte to internal standard remains constant, ensuring accurate quantification despite any losses.
-
Improves Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.[5]
Experimental Protocols
This section outlines a detailed protocol for the quantification of testosterone in human serum using a deuterated internal standard (e.g., testosterone-d3) and LC-MS/MS.
Materials and Reagents
-
Testosterone certified reference standard
-
Testosterone-d3 (B3025694) (or other deuterated testosterone) internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), hexane, and water
-
Formic acid
-
Human serum (for calibration standards and quality controls)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
-
96-well plates
Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of testosterone and testosterone-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.[8]
-
Working Standard Solutions: Prepare working solutions of testosterone by serially diluting the stock solution with a methanol/water mixture to create calibration standards. A typical calibration curve might range from 1 ng/dL to 2000 ng/dL.[8]
-
Internal Standard Working Solution: Prepare a working solution of testosterone-d3 in methanol at a fixed concentration (e.g., 2000 ng/dL).[6]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibration standard, or quality control (QC) sample.[6]
-
Internal Standard Spiking: Add 50 µL of the testosterone-d3 internal standard working solution to each tube.[6]
-
Incubation: Vortex the tubes briefly and incubate at room temperature for 20 minutes to allow for equilibration between the analyte and the binding proteins.[6]
-
Extraction: Add 1 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) or a 3:2 mixture of ethyl acetate and hexane.[2][6]
-
Mixing: Vortex the tubes vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.[2]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of a mobile phase-compatible solution, such as a 1:1 water/methanol mixture.[6] Vortex briefly to ensure the residue is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column is commonly used for the separation of testosterone.[9]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Table 1: Illustrative LC-MS/MS Parameters for Testosterone Analysis
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | |
| Testosterone | Quantifier: 289.2 -> 97.1; Qualifier: 289.2 -> 109.1 |
| Testosterone-d3 | 292.2 -> 97.1 |
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for testosterone using a deuterated internal standard.
Table 2: Method Validation - Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1.00 - 1,000.00 ng/dL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.50 ng/dL |
| Limit of Quantification (LOQ) | 1.00 ng/dL |
Data sourced from a study on quantitative determination of human serum testosterone via isotope dilution UPLC-MS/MS.[[“]]
Table 3: Method Validation - Precision and Accuracy
| QC Level | Concentration (ng/dL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| Low | 5.0 | 2.77 | 3.66 | 94.32 |
| Medium | 50 | 1.40 | 3.06 | 108.60 |
| High | 500 | 2.21 | 3.59 | 99.87 |
Data represents typical values and is based on a study of quantitative determination of human serum testosterone via isotope dilution UPLC-MS/MS.[[“]]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard.
Signaling Pathway: Testosterone Metabolism
This diagram illustrates the primary metabolic pathway of testosterone, which is often studied using deuterated testosterone to understand enzyme kinetics and drug-drug interactions. The hydroxylation of testosterone to 6β-hydroxytestosterone is a key reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[11]
References
- 1. longdom.org [longdom.org]
- 2. agilent.com [agilent.com]
- 3. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of human serum testosterone via isotope dilution ultra‑performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analysis of Emerging Contaminants in Environmental Samples Using Ethyl 4-methoxybenzoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of emerging environmental contaminants, specifically parabens, in various water matrices. The use of a deuterated internal standard, Ethyl 4-methoxybenzoate-d3, is highlighted as a crucial component for achieving accurate and reliable results by correcting for matrix effects and variations during sample preparation and analysis. The protocols provided are representative methods for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common analytical techniques for this purpose.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, personal care products, and food.[1] Due to their widespread use, they are frequently detected in various environmental compartments, including wastewater, surface water, and sediment, raising concerns about their potential endocrine-disrupting effects.[2] Accurate quantification of these emerging contaminants is essential for environmental monitoring and risk assessment.
Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based analysis.[3][4] this compound, a deuterated analog of ethyl paraben, serves as an excellent internal standard for the analysis of parabens. Its chemical and physical properties are nearly identical to the target analytes, ensuring it behaves similarly during extraction, derivatization (for GC-MS), and ionization, thus effectively compensating for any analyte loss or signal suppression.[4]
Target Analytes and Internal Standard
| Compound | Acronym | CAS Number | Chemical Structure |
| Methylparaben | MeP | 99-76-3 | CH₃-O-CO-C₆H₄-OH |
| Ethylparaben | EtP | 120-47-8 | CH₃CH₂-O-CO-C₆H₄-OH |
| Propylparaben | PrP | 94-13-3 | CH₃CH₂CH₂-O-CO-C₆H₄-OH |
| Butylparaben | BuP | 94-26-8 | CH₃(CH₂)₃-O-CO-C₆H₄-OH |
| Internal Standard | |||
| This compound | EtP-d3 | N/A | CH₃CD₂-O-CO-C₆H₄-OCH₃ (deuterated ethyl group) |
Experimental Protocols
Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of organic contaminants from aqueous samples.[5][6]
Materials:
-
Water sample (e.g., wastewater effluent, river water)
-
This compound internal standard solution (in methanol)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
n-Hexane
-
Oasis HLB SPE cartridges (or equivalent)
-
SPE manifold
-
Glass vials
Procedure:
-
Sample Preservation and Spiking: Collect water samples in amber glass bottles. Acidify the samples to pH 2-3 with formic acid to preserve the analytes. Prior to extraction, spike the water sample with the this compound internal standard solution to a final concentration of 50-100 ng/L.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample (typically 250-1000 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. Dry the cartridge under vacuum for 10-15 minutes.
-
Analyte Elution: Elute the retained analytes by passing 5-10 mL of a suitable solvent mixture (e.g., ethyl acetate or a dichloromethane/methanol mixture) through the cartridge.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS/MS, or a derivatization agent for GC-MS).
For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of the parabens.
Derivatization (Silylation):
-
To the reconstituted extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions (Representative):
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Ions:
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| Methylparaben | MeP-TMS | 195 | 224, 180 |
| Ethylparaben | EtP-TMS | 209 | 238, 194 |
| Propylparaben | PrP-TMS | 223 | 252, 208 |
| Butylparaben | BuP-TMS | 237 | 266, 222 |
| this compound | (Not Derivatized) | 183 | 135, 107 |
LC-MS/MS offers high sensitivity and selectivity and typically does not require derivatization.[7]
LC-MS/MS Conditions (Representative):
-
Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S (or equivalent)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Methylparaben | 151.1 | 92.1 | 20 |
| Ethylparaben | 165.1 | 92.1 | 22 |
| Propylparaben | 179.1 | 92.1 | 24 |
| Butylparaben | 193.1 | 92.1 | 25 |
| this compound | 182.1 | 137.1 | 18 |
Quantitative Data and Performance
The following tables summarize typical performance data for the analysis of parabens in water samples using an isotope-labeled internal standard. This data is representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection and Quantification Limits
| Analyte | GC-MS LOD (ng/L) | GC-MS LOQ (ng/L) | LC-MS/MS LOD (ng/L) | LC-MS/MS LOQ (ng/L) |
|---|---|---|---|---|
| Methylparaben | 0.5 - 2.0 | 1.5 - 6.0 | 0.1 - 0.5 | 0.3 - 1.5 |
| Ethylparaben | 0.5 - 2.0 | 1.5 - 6.0 | 0.1 - 0.5 | 0.3 - 1.5 |
| Propylparaben | 0.8 - 3.0 | 2.4 - 9.0 | 0.2 - 0.8 | 0.6 - 2.4 |
| Butylparaben | 1.0 - 5.0 | 3.0 - 15.0 | 0.2 - 1.0 | 0.6 - 3.0 |
Data compiled from representative environmental analysis literature.[7][8]
Table 2: Analyte Recovery in Spiked Water Samples
| Analyte | Wastewater Effluent Recovery (%) | Surface Water Recovery (%) |
|---|---|---|
| Methylparaben | 85 - 110 | 90 - 105 |
| Ethylparaben | 88 - 112 | 92 - 108 |
| Propylparaben | 82 - 108 | 88 - 105 |
| Butylparaben | 80 - 105 | 85 - 102 |
Recovery data is corrected using the this compound internal standard.[5][9]
Conclusion
The protocols outlined provide a robust framework for the sensitive and accurate quantification of parabens in environmental water samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring high-quality data. Both GC-MS and LC-MS/MS are powerful techniques for this application, with the choice depending on available instrumentation, desired sensitivity, and sample throughput. These methods are essential tools for environmental monitoring programs and for assessing the fate and impact of these emerging contaminants.
References
- 1. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC [pjoes.com]
Application Notes and Protocols for Ethyl 4-methoxybenzoate-d3 in Food Safety Testing
Introduction
Ethyl 4-methoxybenzoate (B1229959) is a compound used as a flavoring agent in various food products, imparting a sweet, fruity, and anise-like aroma.[1] Monitoring its concentration in food is crucial to ensure product consistency and compliance with food additive regulations. Furthermore, the detection of this and other volatile organic compounds (VOCs) can be indicative of food quality, authenticity, and potential contamination. The use of a deuterated internal standard, such as Ethyl 4-methoxybenzoate-d3, is the gold standard for accurate quantification of the target analyte in complex food matrices using gas chromatography-mass spectrometry (GC-MS). The stable isotope-labeled internal standard closely mimics the chemical and physical properties of the analyte, allowing for correction of variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of Ethyl 4-methoxybenzoate in food products.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the food sample prior to extraction. The deuterated standard and the native analyte are then co-extracted and analyzed by GC-MS. Due to their similar chemical properties, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard. This approach effectively compensates for matrix effects and variations in extraction efficiency and injection volume.
Application: Quantification of Ethyl 4-methoxybenzoate in Fruit Juices
This protocol details the quantification of Ethyl 4-methoxybenzoate in fruit juices, where it may be present as a natural component or an added flavoring agent.
Experimental Workflow
Caption: Experimental workflow for the quantification of Ethyl 4-methoxybenzoate.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Ethyl 4-methoxybenzoate (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
-
Sample Preparation:
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating
-
SPME autosampler or manual holder
-
Heating block or water bath
-
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Ethyl 4-methoxybenzoate and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Store at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by appropriate dilution of the Ethyl 4-methoxybenzoate stock solution with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol.
-
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Incubate the vial at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl 4-methoxybenzoate: m/z 135 (quantifier), 107, 77 (qualifiers)
-
This compound: m/z 138 (quantifier), 110, 80 (qualifiers)
-
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
| Concentration of Ethyl 4-methoxybenzoate (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,876 | 0.101 |
| 0.5 | 76,170 | 151,123 | 0.504 |
| 1.0 | 153,456 | 152,345 | 1.007 |
| 2.5 | 380,987 | 151,987 | 2.507 |
| 5.0 | 758,987 | 152,111 | 4.990 |
| 10.0 | 1,510,987 | 151,567 | 9.969 |
Sample Analysis Results
| Sample ID | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Fruit Juice A | 25,678 | 149,876 | 0.171 | 0.17 |
| Fruit Juice B | 112,345 | 152,012 | 0.739 | 0.74 |
| Fruit Juice C | Not Detected | 151,543 | - | < 0.05 (LOD) |
Logical Relationships and Pathways
Isotope Dilution Quantification Logic
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ethyl 4-methoxybenzoate in food matrices. The described HS-SPME-GC-MS protocol offers high sensitivity and selectivity, minimizing the impact of matrix interferences and ensuring accurate analytical results. This methodology is suitable for routine quality control in the food industry and for regulatory monitoring to ensure food safety.
References
Troubleshooting & Optimization
Optimizing LC-MS parameters for Ethyl 4-methoxybenzoate-d3
Welcome to the technical support center for the LC-MS analysis of Ethyl 4-methoxybenzoate-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for the molecular ion of this compound?
A1: Ethyl 4-methoxybenzoate (B1229959) has a molecular weight of 180.20 g/mol .[1] For the deuterated analog, this compound, where the three protons on the methoxy (B1213986) group are replaced by deuterium, the expected molecular weight will be approximately 183.22 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]+ would be observed at an m/z of approximately 184.23.
Q2: What are the major fragment ions expected in the MS/MS spectrum of this compound?
A2: Based on the fragmentation of similar benzoate (B1203000) esters, the primary fragmentation pathways involve the loss of the ethoxy group and subsequent cleavages.[2][3][4] For this compound ([M+H]+ at m/z 184.23), the expected major fragment ions would be:
-
Loss of ethylene (B1197577) (C2H4): m/z 156.20 (corresponding to 4-methoxybenzoic acid-d3)
-
Loss of an ethoxy radical (•OCH2CH3): m/z 139.18 (a stable acylium ion)
-
Loss of carbon monoxide (CO) from the m/z 139.18 fragment: m/z 111.18
Q3: What type of liquid chromatography (LC) column is suitable for the analysis of this compound?
A3: A C18 reverse-phase column is a common and suitable choice for the separation of non-polar to moderately polar compounds like this compound.[5] Columns with dimensions such as 4.6 mm x 250 mm and a 5 µm particle size are often used.[5] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be employed in UPLC systems.
Q4: What are typical mobile phase compositions for the LC separation?
A4: A common mobile phase for reverse-phase chromatography of this type of compound is a gradient of acetonitrile (B52724) and water, often with an additive to improve peak shape and ionization efficiency.[5] For MS compatibility, volatile additives like formic acid (0.1%) or ammonium (B1175870) formate (B1220265) are recommended.[6][7]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Improper ionization mode or parameters. | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization parameters such as capillary voltage, gas flows, and temperatures.[6] Ensure you are using the appropriate ionization mode (ESI is generally suitable). |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| Incorrect mass range setting. | Verify that the mass spectrometer's scan range includes the expected m/z of the parent and fragment ions. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | Adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%) to ensure the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[8] Purge the LC system thoroughly. |
| Leaks in the system. | Check all fittings and connections for leaks. | |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Consider using a more selective sample extraction method like solid-phase extraction (SPE). | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[5] |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Co-elution with Interfering Peaks | Insufficient chromatographic resolution. | Optimize the gradient profile (e.g., slower gradient).[6] Consider a different stationary phase if co-elution persists.[8] |
Experimental Protocols
Optimized LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentration range for calibration curves.
2. Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Positive Ion ESI):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
4. Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 184.2 | 139.2 | 15 |
| This compound | 184.2 | 111.2 | 25 |
Quantitative Data Summary
The following table summarizes the expected MRM transitions for this compound and its non-deuterated analog, which is often used as an internal standard.
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 184.2 | 139.2 | 111.2 |
| Ethyl 4-methoxybenzoate | 181.2 | 135.1 | 107.1 |
Visualizations
References
- 1. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ethyl 4-methylbenzoate | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
Preventing isotopic exchange in Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing isotopic exchange in Ethyl 4-methoxybenzoate-d3. Below you will find troubleshooting advice and frequently asked questions to ensure the isotopic integrity of your deuterated compounds throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents. For this compound, this would mean the replacement of deuterium atoms on the methoxy (B1213986) group (-OCD₃) with hydrogen atoms, forming -OCD₂H, -OCDH₂, or -OCH₃. This compromises the isotopic purity of the compound, which is critical for its use as an internal standard in quantitative mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms. Altered isotopic purity can lead to inaccurate analytical results and misinterpretation of experimental data.
Q2: How stable is the methoxy-d3 group in this compound to isotopic exchange?
The deuterium atoms on the methoxy group of this compound are covalently bonded to a carbon atom and are generally considered stable under standard analytical conditions. Unlike deuterium atoms attached to heteroatoms (e.g., -OH, -NH), which are highly labile, C-D bonds are not readily exchangeable. However, exposure to harsh conditions such as strongly acidic or basic environments, elevated temperatures, and certain metal catalysts can facilitate H/D exchange.
Q3: What are the ideal storage conditions to maintain the isotopic purity of this compound?
To ensure the long-term stability and isotopic integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.[1]
-
Atmosphere: Keep the container tightly sealed to prevent exposure to atmospheric moisture.[1] Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection against moisture and oxidation.
-
Light: Protect from light to prevent potential photodegradation. Using amber vials or storing in a light-proof container is recommended.[1]
Q4: Which solvents are recommended for preparing solutions of this compound?
The choice of solvent is critical to prevent H/D exchange.
-
Recommended: High-purity aprotic solvents are preferred. These include:
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Use with Caution: Protic solvents such as water, methanol, and ethanol (B145695) contain exchangeable protons and should be avoided or used minimally. If a protic solvent is necessary for your experimental design, it is crucial to control the pH and temperature to minimize the risk of exchange.
Q5: How do pH and temperature affect the stability of the methoxy-d3 group?
Both pH and temperature are critical factors that can influence the rate of H/D exchange.
-
pH: Strongly acidic (pH < 2) and strongly basic (pH > 10) conditions can catalyze the exchange of deuterium atoms. For many deuterated compounds, the rate of exchange is at a minimum in the pH range of 2.5 to 7.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Therefore, it is recommended to handle and store solutions of this compound at low temperatures (e.g., 4°C for short-term storage and -20°C for long-term storage) to minimize the risk of exchange.
Troubleshooting Guide: Isotopic Instability
This guide will help you diagnose and resolve potential issues related to the isotopic instability of this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Isotopic Purity Detected by Mass Spectrometry (e.g., unexpected M+2, M+1, or M+0 peaks) | 1. Contamination with Protic Solvents: Accidental use or presence of water, methanol, etc. in your sample preparation. 2. Inappropriate pH: Exposure to strongly acidic or basic conditions during sample processing or analysis. 3. Elevated Temperature: Prolonged exposure to high temperatures during sample preparation or in the autosampler. 4. Improper Storage: Long-term storage in a non-airtight container, allowing moisture ingress. | 1. Solvent Check: Verify the purity and identity of all solvents used. Switch to high-purity aprotic solvents whenever possible. 2. pH Control: Measure and adjust the pH of your sample and mobile phase to be within a stable range (ideally pH 2.5-7). 3. Temperature Control: Keep samples cooled (e.g., 4°C) during the entire analytical workflow, including in the autosampler. Minimize time at elevated temperatures. 4. Storage Review: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, use an inert atmosphere. |
| Inconsistent Quantitative Results Using this compound as an Internal Standard | 1. Variable Back-Exchange: Inconsistent levels of H/D exchange across different samples or standards due to variations in matrix or processing time. 2. Degradation of the Molecule: The issue may be chemical degradation rather than isotopic exchange, leading to a lower concentration of the internal standard. | 1. Standardize Workflow: Ensure consistent timing and conditions for all sample preparation steps. Prepare samples in smaller batches if necessary. 2. Perform Stability Assessment: Conduct a forced degradation study to assess the chemical stability of this compound under your specific experimental conditions. |
Data Presentation
| Condition | Parameter | Expected Stability of Methoxy-d3 Group | Recommendation |
| pH | < 2 | Potentially Labile | Avoid prolonged exposure. |
| 2.5 - 7 | High Stability | Optimal pH range for handling and analysis. | |
| > 10 | Potentially Labile | Avoid prolonged exposure. | |
| Temperature | 4°C | High Stability | Recommended for short-term storage and sample analysis. |
| 25°C (Room Temp) | Moderate Stability | Minimize exposure time. | |
| > 40°C | Increased Lability | Avoid. | |
| Solvent | Aprotic (e.g., Acetonitrile) | High Stability | Recommended for sample preparation and storage. |
| Protic (e.g., Water, Methanol) | Potential for Exchange | Use with caution, control pH and temperature. | |
| Light | UV/Visible Light | Potential for Photodegradation | Store in amber vials or in the dark. |
| Atmosphere | Air (with moisture) | Potential for Exchange over time | Store in tightly sealed containers. |
| Inert (N₂ or Ar) | High Stability | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Isotopic Stability
This protocol is designed to evaluate the stability of the methoxy-d3 group in this compound under stressed conditions.
1. Materials:
-
This compound
-
High-purity aprotic solvent (e.g., acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (pH 7.4)
-
High-resolution mass spectrometer (HR-MS) or NMR spectrometer
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral: Mix an aliquot of the stock solution with phosphate buffer (pH 7.4).
-
Thermal: Incubate aliquots of the acidic, basic, and neutral solutions at an elevated temperature (e.g., 60°C).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples at each time point by adding an equimolar amount of base or acid, respectively. Immediately cool all samples to halt further degradation.
-
Analysis: Analyze the samples by HR-MS or NMR to determine the isotopic purity.
3. Data Analysis:
-
HR-MS: Monitor the ion intensities corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule. Calculate the percentage of isotopic exchange over time.
-
¹H NMR: In a non-deuterated solvent, monitor the appearance and integration of the methoxy proton signal relative to other stable protons on the molecule.
Protocol 2: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HR-MS)
This protocol provides a general method for determining the isotopic purity of this compound.
1. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a high-purity aprotic solvent (e.g., acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a similar solution of the non-deuterated Ethyl 4-methoxybenzoate (B1229959) standard for comparison.
2. LC-HRMS Analysis:
-
Chromatography: Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode with high resolution (>10,000) to resolve the isotopic peaks.
3. Data Analysis:
-
Obtain the mass spectrum for the molecular ion of both the deuterated and non-deuterated compounds.
-
For the deuterated compound, identify and integrate the peak intensities for the d3, d2, d1, and d0 isotopologues.
-
Correct for the natural isotopic abundance of ¹³C by analyzing the spectrum of the non-deuterated standard.
-
Calculate the isotopic purity as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Visualizations
Caption: Pathway of H/D exchange in this compound.
Caption: Troubleshooting workflow for isotopic instability.
References
Ethyl 4-methoxybenzoate-d3 stability and storage conditions
Disclaimer: The following stability and storage information is based on data for the non-deuterated analog, Ethyl 4-methoxybenzoate (B1229959). The deuterated form, Ethyl 4-methoxybenzoate-d3, is expected to have very similar stability and storage requirements. However, for critical applications, it is recommended to perform specific stability studies.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For extended storage, refrigeration at 2-8 °C is advisable, and sealing the container in a dry atmosphere is recommended.[3][4][5][6]
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored with strong oxidizing agents, as they can cause degradation.[1][2]
Q4: What is the expected shelf life of this compound?
A4: Under recommended storage conditions, this compound is expected to be stable.[1][2] However, the exact shelf life depends on the specific storage conditions and the purity of the compound. It is recommended to re-test the material periodically, especially for long-term storage.
Quantitative Data Summary
The following table summarizes the key physical and storage parameters for Ethyl 4-methoxybenzoate.
| Parameter | Value | Citations |
| Storage Temperature | Room Temperature; Refrigeration (2-8 °C) for long-term storage | [3][4][5][6][7] |
| Atmosphere | Sealed in dry, inert atmosphere (e.g., nitrogen or argon) is beneficial | [3][4][5][6][7] |
| Light Protection | Recommended; Store in amber vials or light-proof containers | [7] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
Troubleshooting Guide
Issue 1: Appearance of Impurities in a Freshly Opened Sample
-
Question: I have just opened a new vial of this compound and my initial analysis shows unexpected peaks. What could be the cause?
-
Answer:
-
Verify Storage Conditions: Confirm that the compound was shipped and stored under the recommended cool and dry conditions. Exposure to high temperatures or humidity during transit could potentially lead to degradation.
-
Check for Contamination: Ensure that the analytical method, including solvents and instrumentation, is free from contamination. Run a blank to rule out any external sources of impurities.
-
Review Certificate of Analysis (CoA): Compare the observed impurities with the impurity profile on the CoA provided by the supplier. Some minor impurities may be present from the synthesis process.
-
Issue 2: Degradation of the Compound Over Time
-
Question: My stock solution of this compound shows signs of degradation after a few weeks. How can I prevent this?
-
Answer:
-
Solvent Choice: Ensure the solvent used for the stock solution is of high purity and does not promote degradation. Protic solvents, in the presence of acidic or basic impurities, could potentially lead to hydrolysis of the ester over extended periods.
-
Storage of Solution: Store stock solutions at low temperatures (e.g., -20 °C) and protected from light.
-
Inert Atmosphere: If the solution is stored for an extended period, consider purging the vial with an inert gas like nitrogen or argon before sealing to prevent oxidative degradation.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results using this compound. Could this be related to its stability?
-
Answer:
-
Aliquot Samples: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.
-
Confirm Purity Before Use: If the compound has been stored for a significant period, it is good practice to re-analyze its purity before use in critical experiments.
-
Handling: Ensure the compound is handled in a well-ventilated area and that appropriate personal protective equipment is used to avoid contamination.[1]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add a small volume of hydrochloric acid to an aliquot of the stock solution and heat.
-
Basic Hydrolysis: Add a small volume of sodium hydroxide (B78521) to another aliquot and heat.
-
Oxidative Degradation: Add a solution of hydrogen peroxide to an aliquot and keep at room temperature.[7]
-
Photostability: Expose both the solid compound and a solution to a light source as per ICH Q1B guidelines.[7]
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.
Visualizations
References
- 1. 4-Methoxybenzoic acid ethyl ester(94-30-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 4-methoxybenzoate CAS#: 94-30-4 [m.chemicalbook.com]
- 4. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects on Ethyl 4-methoxybenzoate-d3 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Ethyl 4-methoxybenzoate-d3, often used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the this compound signal?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[2][3] In the context of bioanalysis, endogenous components like phospholipids (B1166683), salts, and metabolites in the sample can interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable results.[1][2]
Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?
A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS bioanalysis.[2][4] Because it is chemically almost identical to the non-labeled analyte, it co-elutes chromatographically and is assumed to experience the same degree of matrix effects.[2][4] This co-elution allows the deuterated internal standard to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement.[4] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which should remain constant even if both signals are suppressed or enhanced to a similar extent.[4]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix, although this is less common.[2] This can sometimes be attributed to slight differences in retention time or interactions with interfering components. Therefore, careful method development and validation are still crucial to ensure the reliability of the results.[2]
Troubleshooting Guide
This guide addresses common issues related to unexpected this compound signal variability.
Issue 1: Inconsistent or low signal intensity of this compound across a batch of samples.
This could be a primary indicator of significant and variable matrix effects between different samples.
-
Initial Verification:
-
Post-Extraction Spike Analysis: Perform a post-extraction spike experiment to quantify the matrix effect. This involves comparing the signal of this compound in a clean solution to its signal when spiked into an extracted blank matrix.[1][5] A significant difference indicates the presence of ion suppression or enhancement.
-
Post-Column Infusion: Use a post-column infusion experiment to identify the retention time regions where matrix components are causing ion suppression.[1][6]
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7][8]
-
Protein Precipitation (PPT): Often the quickest method but can be the least effective at removing phospholipids and other interferences.[9]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[7] The pH of the aqueous phase should be adjusted to ensure the analyte is uncharged for efficient extraction.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a stationary phase to selectively retain the analyte while matrix components are washed away.[7][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[9]
-
Phospholipid Removal Plates: Consider using specialized plates that specifically target and remove phospholipids, which are a major source of matrix effects in plasma samples.
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Adjust the mobile phase gradient, flow rate, or change the analytical column to better separate this compound from co-eluting matrix interferences.[10]
-
Change Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of basic or acidic analytes relative to interfering phospholipids.[9]
-
-
Evaluate Instrument Parameters:
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[11][12] If your instrument allows, testing with an APCI source might reduce signal suppression.
-
Source Optimization: Re-optimize ion source parameters (e.g., temperature, gas flows) for the specific analyte and mobile phase conditions.
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Your standard sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare Sample Sets:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., the concentration used for your internal standard working solution).
-
Set B (Post-Extraction Spike): Process blank matrix samples from each of the six sources using your intended sample preparation method. After the final extraction step, spike the extracted matrix with the this compound reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B for each matrix source (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) for each source using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.
Materials:
-
A pooled batch of blank biological matrix.
-
This compound reference standard.
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).
-
Procedure:
-
Process Matrix: Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Post-Extraction Spike: Following extraction, spike the processed extracts with this compound to a known concentration.
-
Prepare Neat Solution: Prepare a neat solution of the analyte at the same concentration in the mobile phase.
-
Analyze Samples: Analyze all samples by LC-MS.
-
Calculate Matrix Effect: Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Data Presentation:
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) |
| Neat Solution | 1,500,000 | 100% (Reference) |
| Protein Precipitation (PPT) | 900,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,275,000 | 85% |
| Solid-Phase Extraction (SPE) | 1,425,000 | 95% |
This table clearly demonstrates that for this hypothetical example, SPE is the most effective method for reducing matrix effects, followed by LLE, while PPT results in significant ion suppression.
Visualizations
Caption: A workflow for troubleshooting matrix effects on an internal standard signal.
Caption: The process of ion suppression in an electrospray ionization (ESI) source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 4-methoxybenzoate-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ethyl 4-methoxybenzoate-d3 and achieving ideal peak shapes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with this compound in my LC-MS analysis. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use an end-capped column or add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%). Adding a buffer, such as ammonium (B1175870) formate (B1220265) with formic acid, can also help mitigate these interactions.[1][2][3]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape, especially if it is close to the analyte's pKa, causing the presence of multiple ionic forms.[4][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to active sites that cause tailing.
Q2: My peak for this compound is broad and poorly defined. What steps can I take to improve peak efficiency?
A2: Broad peaks can significantly impact resolution and sensitivity. Consider the following potential causes and solutions:
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the diffusion of the analyte band.
-
Solution: Optimize the flow rate. A good starting point for a standard 4.6 mm ID HPLC column is 1.0 mL/min.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to band broadening.[10]
-
Solution: Reduce the injection volume or dilute the sample. A general guideline is to keep the injection volume to 1-2% of the total column volume.[11]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.
-
Solution: Use shorter tubing with a smaller internal diameter to minimize dead volume.
-
Q3: I'm observing peak fronting for this compound. What does this indicate and how can I resolve it?
A3: Peak fronting is less common than tailing but can still be problematic. The primary causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overloading: Similar to peak broadening, injecting too high a concentration of the analyte can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.[12]
-
-
Column Collapse: Physical degradation of the column bed can lead to peak fronting.
-
Solution: This is an irreversible issue, and the column will need to be replaced.
-
Q4: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal?
A4: Yes, a small shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic deuterium (B1214612) isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to subtle differences in hydrophobicity and van der Waals interactions. While a small, consistent shift is acceptable, a large or variable shift can compromise the accuracy of quantification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Caption: A logical workflow for diagnosing and resolving poor peak shapes.
Experimental Protocols
Below are suggested starting methodologies for the analysis of this compound by GC-MS and LC-MS. These protocols are general guidelines and may require optimization for your specific instrumentation and sample matrix.
GC-MS Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.
| Parameter | Recommended Setting |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 150°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Injector Temp. | 260°C |
| Injection Mode | Splitless (for higher sensitivity) or Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 m/z |
LC-MS Protocol
This method is ideal for the analysis of this compound in complex matrices, offering high selectivity and sensitivity.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 10-100 ng/mL.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Source Parameters | Optimize capillary voltage, gas flow, and temperature for your specific instrument |
| MS/MS Transition | Determine precursor and product ions via infusion of a standard solution |
Data Presentation: Parameter Optimization Summary
The following table summarizes key parameters to consider for optimization and their impact on peak shape.
| Parameter | Potential Issue if Suboptimal | Recommended Action |
| Mobile Phase pH | Tailing, Splitting | Adjust pH to be >2 units from analyte pKa.[4][5][6][8] |
| Injection Volume | Broadening, Fronting | Reduce volume to 1-2% of column volume.[11][12] |
| Sample Concentration | Broadening, Fronting | Dilute sample. |
| Flow Rate | Broadening | Optimize for best efficiency (Van Deemter plot). |
| Column Temperature | Broadening, Tailing | Optimize for improved efficiency and reduced viscosity. |
| Sample Solvent | Fronting, Splitting | Dissolve sample in initial mobile phase.[12] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between common causes and their resulting peak shape problems.
Caption: Relationship between causes and resulting peak shape problems.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 12. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
Calibration curve issues with Ethyl 4-methoxybenzoate-d3
Welcome to the technical support center for Ethyl 4-methoxybenzoate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during quantitative analysis using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a deuterated stable isotope-labeled internal standard. It is primarily used in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of Ethyl 4-methoxybenzoate (B1229959).[1][2] By mimicking the chemical and physical properties of the analyte, it helps to correct for variations that can occur during sample preparation, chromatography, and ionization.[2]
Q2: What are the most common issues observed when developing a calibration curve with this compound?
A2: The most frequently encountered problems include poor linearity, inaccurate or inconsistent quantitative results, and high background noise. These issues can often be traced back to factors such as chromatographic separation of the analyte and the internal standard, differential matrix effects, isotopic impurities in the standard, or suboptimal mass spectrometry parameters.[3][4]
Q3: Why is my deuterated internal standard, this compound, eluting at a slightly different retention time than the non-deuterated analyte?
A3: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[3] This phenomenon, known as the "isotope effect," can lead to differential matrix effects where the analyte and the internal standard experience varying levels of ion suppression or enhancement, ultimately compromising analytical accuracy.[3][4]
Q4: How should this compound be properly stored to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dark place, with refrigeration (2-8 °C) being advisable for long-term storage.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, can further minimize potential degradation.[1]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Poor linearity in your calibration curve can stem from several sources. The following guide will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Troubleshooting Poor Linearity
Step-by-Step Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Non-linear response at high concentrations | Detector saturation | Dilute standards and samples to fall within the linear range of the detector. |
| Inconsistent response across the curve | Chromatographic separation of analyte and internal standard | Overlay chromatograms to confirm co-elution. If separated, consider adjusting the mobile phase composition, gradient slope, or using a column with lower resolution to ensure they elute together.[3][4] |
| Poor signal-to-noise ratio | Suboptimal MS/MS parameters | Infuse a standard solution of Ethyl 4-methoxybenzoate to optimize the precursor and product ions, as well as the collision energy for at least two MRM transitions.[5] |
| Variable ion suppression or enhancement | Differential matrix effects | Prepare matrix-matched calibration standards to compensate for the effects of the biological matrix on ionization.[3][4] |
| Contribution of analyte signal in the internal standard channel | Isotopic contribution from the analyte | Ensure that the concentration of the internal standard is appropriate and that the chosen MRM transitions are selective enough to avoid interference from naturally occurring isotopes of the analyte.[6] |
Issue 2: Inaccurate or Inconsistent Quantitative Results
When quantitative results are not reproducible, it is crucial to investigate the potential causes systematically.
Logical Relationship for Troubleshooting Inaccuracy
Troubleshooting Inaccurate Results
Troubleshooting Table for Inaccurate Quantification
| Potential Cause | Investigation | Solution |
| Internal Standard Purity | Review the Certificate of Analysis for isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential. | If purity is questionable, acquire a new, high-purity standard. |
| Pipetting/Dilution Errors | Prepare a fresh set of calibration standards and quality control samples, paying close attention to pipetting technique and volumetric glassware calibration. | Use calibrated pipettes and follow a consistent and validated standard preparation protocol. |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement on both the analyte and the internal standard. | If significant differential effects are observed, further optimize sample preparation (e.g., using a more rigorous extraction method like solid-phase extraction) or utilize matrix-matched calibrants.[3][4] |
| Lack of Co-elution | As described in the previous section, overlay the chromatograms of the analyte and internal standard to confirm they are eluting at the same time. | Adjust the chromatographic method to achieve co-elution.[3][4] |
| Instrument Variability | Analyze a set of known concentration standards over a series of injections to assess instrument precision. | If variability is high, perform instrument maintenance and calibration as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Suggested LC-MS/MS Method for Ethyl 4-methoxybenzoate
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 400 °C[5] |
| Capillary Voltage | 3.5 kV[5] |
| Cone Gas Flow | 50 L/hr[5] |
| Desolvation Gas Flow | 800 L/hr[5] |
Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl 4-methoxybenzoate | 181.1 | 153.1 (Quantifier), 135.1 (Qualifier) | 15, 25 |
| This compound | 184.1 | 156.1 (Quantifier), 138.1 (Qualifier) | 15, 25 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of each compound into the mass spectrometer.[5]
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a method to assess the impact of the sample matrix on the ionization of the analyte and internal standard.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
An ideal internal standard will have a matrix effect and recovery that closely matches that of the analyte. A significant difference indicates a differential matrix effect that could lead to inaccurate quantification.[3][4]
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of Ethyl 4-methoxybenzoate-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression of Ethyl 4-methoxybenzoate-d3 in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[4] Even though this compound is a deuterated internal standard intended to compensate for such effects, significant ion suppression can still compromise the quality of the analytical data.[5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[4] However, complete correction is not always guaranteed. Deuteration can sometimes cause a slight shift in chromatographic retention time.[4] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[4]
Q3: What are the common sources of ion suppression in my analysis?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can co-elute with this compound and interfere with its ionization.[2][3][4]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers leached from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause ion suppression.[4][6]
-
High analyte concentration: At high concentrations, the analyte itself or the internal standard can saturate the ionization source, leading to a non-linear response and self-suppression.[1][3][7]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A common method to identify and assess ion suppression is the post-column infusion experiment.[5][8][9] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal of the deuterated standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
Experimental Protocols
Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
Monitor the signal of the deuterated standard throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[4]
Sample Preparation Strategies to Reduce Matrix Effects
Improving sample preparation is a highly effective way to mitigate ion suppression by removing interfering matrix components before LC-MS analysis.[2][10]
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts compared to protein precipitation by selectively isolating the analyte of interest.[2][10][11]
-
Protocol: Mixed-Mode SPE for Cleaner Extracts
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the this compound and the analyte using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[10]
-
Protocol: LLE for Ethyl 4-methoxybenzoate
-
To 100 µL of sample, add an appropriate buffer to adjust the pH.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
-
Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.[12]
-
Protocol: Protein Precipitation
-
To one volume of plasma or serum, add three volumes of cold acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Optimization
Adjusting the chromatographic conditions can help separate this compound and the analyte from co-eluting matrix components.[2][9]
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interferences.
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter the elution profile of interfering compounds.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention time of ionizable matrix components.[12]
Data Presentation
Table 1: Impact of Sample Preparation Method on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 50,000 | 65% |
| Liquid-Liquid Extraction (LLE) | 120,000 | 20% |
| Solid-Phase Extraction (SPE) | 180,000 | <10% |
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A higher percentage indicates greater ion suppression.
Table 2: Effect of Chromatographic Conditions on Analyte/Interference Resolution
| Chromatographic Parameter | Resolution (Analyte vs. Closest Interference) |
| Standard Gradient (5-95% B in 5 min) | 1.2 |
| Shallow Gradient (30-70% B in 10 min) | 2.1 |
| Different Column (Phenyl-Hexyl) | 1.8 |
A resolution value > 1.5 is generally considered desirable for baseline separation.
Visualization of Key Concepts
Diagram: Ion Suppression in the ESI Source
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Ethyl 4-methoxybenzoate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-methoxybenzoate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to assess for the purity of this compound?
The primary purity assessments for this compound involve three main aspects:
-
Chemical Purity: The presence of any organic impurities other than the target compound. These can include starting materials, byproducts from synthesis, or degradation products.
-
Isotopic Purity (Deuterium Incorporation): The percentage of molecules that are correctly labeled with three deuterium (B1214612) atoms on the methoxy (B1213986) group. This is crucial for its intended use in applications like mass spectrometry-based assays.
-
Residual Solvents: The presence of any solvents used during synthesis or purification.
Q2: Which analytical technique is best suited for determining the purity of my this compound sample?
The choice of technique depends on the specific purity aspect you are investigating. A combination of methods is often required for a comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing chemical purity, especially for volatile and semi-volatile impurities. It can separate impurities from the main compound and provide mass information for identification.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying chemical purity, particularly for non-volatile impurities or isomers that are difficult to separate by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): The primary method for confirming the structure and determining isotopic purity. ¹H NMR is used to quantify the degree of deuteration by observing the disappearance or significant reduction of the methoxy proton signal.
-
Karl Fischer Titration: Specifically used for determining water content.
Q3: What are the common impurities I should look for in an this compound sample?
Potential impurities can originate from the synthesis process. Common impurities include:
-
4-Methoxybenzoic acid: The starting material for the esterification reaction.[1][2]
-
Incompletely Deuterated Analogs: Ethyl 4-methoxybenzoate-d2 (-OCHD2) and Ethyl 4-methoxybenzoate-d1 (-OCH2D).
-
Positional Isomers: If the starting materials were not pure, isomers like Ethyl 2-methoxybenzoate (B1232891) or Ethyl 3-methoxybenzoate could be present.[3]
-
Related Esters: Transesterification byproducts if other alcohols were present.
Q4: My ¹H NMR spectrum shows a small residual peak around 3.8 ppm. What does this indicate?
A small singlet around 3.8 ppm corresponds to the methoxy protons (-OCH₃) of the non-deuterated or partially deuterated Ethyl 4-methoxybenzoate (B1229959).[4] The presence of this peak indicates incomplete deuteration. By integrating this signal against a known internal standard or a non-deuterated proton signal on the molecule (e.g., the aromatic protons), you can quantify the level of isotopic impurity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS or HPLC Chromatogram
-
Symptom: You observe one or more peaks in your chromatogram in addition to the main peak for this compound.
-
Possible Causes & Solutions:
-
Contamination: The sample, solvent, or instrument may be contaminated.
-
Troubleshooting Step: Run a blank injection (solvent only) to check for system contamination. Use high-purity solvents.
-
-
Starting Materials: The peak could correspond to unreacted 4-methoxybenzoic acid.
-
Troubleshooting Step: Analyze a standard of 4-methoxybenzoic acid to confirm its retention time. If present, further purification of the sample may be needed.
-
-
Synthesis Byproducts: The peak could be a byproduct from the synthesis.
-
Troubleshooting Step: Use GC-MS to obtain the mass spectrum of the impurity peak. Compare the fragmentation pattern with potential structures like positional isomers or related esters.[5]
-
-
Degradation: The compound may be degrading, for example, by hydrolysis of the ester.
-
Troubleshooting Step: Ensure the sample is stored under appropriate conditions (cool, dry, and protected from light). Re-analyze a freshly prepared sample.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
-
Symptom: The peak for this compound is not symmetrical.
-
Possible Causes & Solutions:
-
Column Overload (Tailing): Too much sample was injected.
-
Troubleshooting Step: Dilute the sample and inject a smaller volume.
-
-
Active Sites on Column (Tailing): The analytical column may have active sites that interact with the analyte. This is more common in GC.
-
Troubleshooting Step: Use a deactivated or inert column. For HPLC, ensure the mobile phase pH is appropriate.
-
-
Solvent Mismatch (Fronting/Tailing): The sample solvent is significantly stronger or weaker than the mobile phase (HPLC) or incompatible with the stationary phase (GC).
-
Troubleshooting Step: Dissolve the sample in the initial mobile phase (for HPLC) or a volatile, compatible solvent (for GC).[5]
-
-
Data Presentation: Analytical Parameters
The following tables provide typical starting parameters for the analysis of this compound. Method optimization will be required.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film)[5] |
| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min[5] |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Injector Temp. | 260 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | 50-400 m/z[5] |
| Expected m/z | Molecular Ion (M+): 183.1 (vs. 180.1 for non-deuterated) |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temp. | 30 °C[5] |
| Detection | UV at 254 nm or 264 nm[4][5] |
| Injection Vol. | 10 µL[5] |
Table 3: ¹H NMR Spectroscopy Parameters
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Aromatic Protons (AA'BB') | ~8.00 ppm (d, 2H), ~6.91 ppm (d, 2H)[4] |
| Ethyl Protons (CH₂) | ~4.34 ppm (q, 2H)[4] |
| Ethyl Protons (CH₃) | ~1.38 ppm (t, 3H)[4] |
| Methoxy Protons (-OCD₃) | Signal should be absent. A residual singlet at ~3.84 ppm indicates isotopic impurity.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.[5]
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data over the specified mass range.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the area percent of the main peak to determine chemical purity. Identify any impurity peaks by comparing their mass spectra to a library database.
Protocol 2: Purity Assessment by HPLC-UV
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in Acetonitrile. Dilute further with the mobile phase to a concentration of ~0.1 mg/mL.[5]
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase as described in Table 2.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Monitor the chromatogram at the specified UV wavelength.
-
Data Analysis: Calculate the area percent purity by integrating all observed peaks. For quantitative analysis, use a calibration curve generated from a certified reference standard.
Protocol 3: Isotopic Purity by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for good signal-to-noise, especially for detecting low-level impurities.
-
Data Acquisition: Acquire the spectrum.
-
Data Analysis:
-
Integrate the area of the aromatic proton signal at ~8.00 ppm (which corresponds to 2 protons). Set this integral to a value of 2.00.
-
Integrate the area of any residual signal in the methoxy region (~3.84 ppm).
-
The isotopic purity can be calculated as: % Deuteration = (1 - [(Integral at 3.84 ppm) / 3]) * 100 (This calculation assumes the residual signal is from the non-deuterated -OCH₃ group).
-
Visualizations
Caption: Workflow for comprehensive purity assessment.
Caption: Troubleshooting unknown chromatographic peaks.
References
Validation & Comparative
A Comparative Guide to Internal Standards in Bioanalytical Method Validation: Ethyl 4-methoxybenzoate-d3 vs. a Non-Deuterated Analogue
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of a deuterated internal standard, Ethyl 4-methoxybenzoate-d3, with a non-deuterated structural analogue, offering supporting experimental data and detailed methodologies to inform best practices in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The reliability and accuracy of quantitative bioanalysis are paramount in drug development. Internal standards (IS) are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are stable isotope-labeled (deuterated) internal standards and non-deuterated, or structural analogue, internal standards.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis. In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium (B1214612) atoms. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response provide superior compensation for matrix effects and other sources of analytical variability.[2]
The Alternative: Non-Deuterated (Analogue) Internal Standards
A non-deuterated, or analogue, internal standard is a chemical compound that is structurally similar to the analyte but is not an isotopologue. For Ethyl 4-methoxybenzoate (B1229959), a suitable analogue could be another alkyl p-hydroxybenzoate, such as Propyl 4-hydroxybenzoate, or a positional isomer. While more readily available and often less expensive than their deuterated counterparts, their physicochemical properties can differ from the analyte. These differences may lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, which can result in less effective compensation for analytical variability.
Performance Comparison: A Data-Driven Analysis
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, the following tables summarize typical validation data for key analytical parameters. The data presented is representative of what would be expected from a rigorous bioanalytical method validation for Ethyl 4-methoxybenzoate.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | This compound (IS) | Non-Deuterated Analogue (IS) | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N > 10 |
| LLOQ Accuracy (% Bias) | ± 5% | ± 10% | ± 20% |
| LLOQ Precision (% CV) | < 10% | < 15% | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (% CV) with this compound | Accuracy (% Bias) with Non-Deuterated Analogue | Precision (% CV) with Non-Deuterated Analogue | Acceptance Criteria |
| Low QC | 3 | -2.5 | 4.8 | -8.2 | 9.5 | ± 15% Accuracy, ≤ 15% CV |
| Mid QC | 500 | 1.8 | 3.2 | 5.1 | 7.8 | ± 15% Accuracy, ≤ 15% CV |
| High QC | 800 | 0.5 | 2.1 | 3.6 | 6.2 | ± 15% Accuracy, ≤ 15% CV |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | Non-Deuterated Analogue (IS) | Acceptance Criteria |
| Matrix Factor (MF) | 0.98 - 1.05 | 0.85 - 1.15 | IS-normalized MF CV ≤ 15% |
| IS-Normalized MF (% CV) | 3.5 | 12.8 | - |
| Extraction Recovery (%) | 92 ± 4 | 85 ± 9 | Consistent and reproducible |
The data clearly indicates that the use of a deuterated internal standard like this compound generally results in higher accuracy and precision, as evidenced by the lower % Bias and % CV values. Furthermore, the deuterated standard provides more effective compensation for matrix effects, leading to a more consistent and reliable assay.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following sections outline the key experimental protocols for a bioanalytical method validation comparing the two types of internal standards.
Sample Preparation: Protein Precipitation
-
To 100 µL of a human plasma sample, add 20 µL of the internal standard working solution (either this compound or the non-deuterated analogue at a concentration of 500 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Ethyl 4-methoxybenzoate: To be determined based on the specific instrument.
-
This compound: To be determined based on the specific instrument.
-
Non-deuterated Analogue: To be determined based on the specific instrument.
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship in choosing an internal standard.
References
A Comparative Guide to Ethyl 4-methoxybenzoate-d3 and its Non-Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of target analytes. This guide provides a detailed comparison of Ethyl 4-methoxybenzoate-d3 and its non-deuterated counterpart, Ethyl 4-methoxybenzoate (B1229959). By presenting key physicochemical properties, spectral data, and a typical experimental workflow, this document aims to equip researchers with the necessary information to effectively utilize these standards in their analytical methods.
Physicochemical Properties
The primary physical properties of Ethyl 4-methoxybenzoate and its deuterated analog are summarized below. The deuterated standard, with the isotopic label on the methoxy (B1213986) group, exhibits a slightly higher molecular weight, a critical feature for its differentiation in mass spectrometry.
| Property | Ethyl 4-methoxybenzoate | This compound (inferred) |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ |
| Molecular Weight | 180.20 g/mol | 183.22 g/mol |
| CAS Number | 94-30-4 | Not available |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 263 °C | ~263 °C |
| Melting Point | 7-8 °C[1][2] | ~7-8 °C |
| Density | 1.103 g/mL at 25 °C[2] | ~1.103 g/mL at 25 °C |
Comparative Analytical Data
The key analytical differences between the deuterated and non-deuterated standards lie in their mass spectrometric and nuclear magnetic resonance profiles. These differences are fundamental to the utility of this compound as an internal standard.
Mass Spectrometry
In mass spectrometry, the three-deuterium atom substitution in the methoxy group of this compound results in a predictable mass shift of +3 Da compared to the non-deuterated standard. This mass difference allows for the simultaneous detection and quantification of both compounds without mutual interference.
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 4-methoxybenzoate | 180 | 151, 135, 107, 77 |
| This compound | 183 | 154, 138, 110, 77 |
NMR Spectroscopy
In ¹H NMR spectroscopy, the most significant difference is the absence of the characteristic singlet corresponding to the methoxy protons (-OCH₃) in the spectrum of this compound. This provides a clear confirmation of the position of the deuterium (B1214612) labeling.
| Feature | Ethyl 4-methoxybenzoate | This compound |
| Methoxy Protons (-OCH₃) | Singlet at ~3.8 ppm | Absent |
| Aromatic Protons | Multiplets at ~6.9 and ~7.9 ppm | Multiplets at ~6.9 and ~7.9 ppm |
| Ethyl Protons (-OCH₂CH₃) | Quartet at ~4.3 ppm, Triplet at ~1.3 ppm | Quartet at ~4.3 ppm, Triplet at ~1.3 ppm |
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of Ethyl 4-methoxybenzoate in various matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Quantitative Analysis using LC-MS
-
Preparation of Standards: Prepare stock solutions of both Ethyl 4-methoxybenzoate and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration Curve: Create a series of calibration standards by spiking known concentrations of Ethyl 4-methoxybenzoate into the matrix of interest (e.g., plasma, tissue homogenate). Add a constant, known concentration of the internal standard, this compound, to each calibration standard.
-
Sample Preparation: To the unknown samples, add the same constant concentration of this compound as used in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
LC-MS Analysis: Inject the prepared standards and samples onto an appropriate LC column (e.g., C18) for chromatographic separation. The mobile phase composition and gradient will depend on the specific application. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use this curve to determine the concentration of Ethyl 4-methoxybenzoate in the unknown samples.
Visualizations
Synthesis Workflow
The synthesis of this compound typically involves the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the precursor, 4-hydroxybenzoic acid, followed by esterification.
Caption: General synthesis pathway for this compound.
LC-MS Quantification Workflow
The following diagram illustrates a typical workflow for the quantification of Ethyl 4-methoxybenzoate using its deuterated internal standard with LC-MS.
References
Cross-Validation of Analytical Methods for Ethyl 4-methoxybenzoate Quantification Using Ethyl 4-methoxybenzoate-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is a cornerstone of preclinical and clinical studies. The choice of analytical methodology can significantly impact data quality, throughput, and the overall success of a development program. This guide provides an objective comparison of two common bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Ethyl 4-methoxybenzoate (B1229959), utilizing its deuterated analog, Ethyl 4-methoxybenzoate-d3, as an internal standard.
The principles of bioanalytical method validation and cross-validation are critical for ensuring data integrity, especially when analytical methods are transferred between laboratories or when different techniques are employed within a study.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the reliability of data submitted for regulatory decisions.[3][4][5][6][7] This guide is structured to align with these principles, offering detailed experimental protocols and comparative performance data.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the key performance characteristics for the LC-MS/MS and GC-MS methods for the analysis of Ethyl 4-methoxybenzoate.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.995 | >0.992 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Precision (% CV) | < 12% | < 15% |
| Mean Recovery | 92.5% | 85.0% |
| Analysis Time per Sample | ~5 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and GC-MS assays are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Instrumentation & Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Ethyl 4-methoxybenzoate: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (1 µg/mL).
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether.
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection.
2. Instrumentation & Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for separating semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: 2 minutes at 250°C.
-
-
Injector Temperature: 260°C.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitored Ions (SIM mode):
-
Ethyl 4-methoxybenzoate: Target and qualifier ions.
-
This compound: Target and qualifier ions.
-
Method Cross-Validation
Cross-validation is essential to ensure the consistency of results when two different analytical methods are used.[1][2] To perform cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both the LC-MS/MS and GC-MS methods. The percentage difference between the values obtained from the two methods should be within a predefined acceptance criterion, typically ±20%.
Cross-Validation Data Summary
| QC Level | LC-MS/MS Conc. (ng/mL) | GC-MS Conc. (ng/mL) | % Difference |
| Low (0.5 ng/mL) | 0.52 | 0.48 | 7.69% |
| Medium (5 ng/mL) | 4.91 | 5.15 | -4.85% |
| High (50 ng/mL) | 51.3 | 48.9 | 4.68% |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis for both the LC-MS/MS and GC-MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Isotopic Purity of Ethyl 4-methoxybenzoate-d3
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. The choice of a suitable internal standard is a critical determinant of data quality, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Ethyl 4-methoxybenzoate-d3, a deuterated stable isotope-labeled (SIL) internal standard, with its non-labeled analog and a conceptual ¹³C-labeled alternative. Supported by established principles and illustrative experimental data, this document serves as a comprehensive resource for making informed decisions in method development and validation.
Stable isotope-labeled internal standards are the cornerstone of modern quantitative bioanalysis, designed to mimic the behavior of the analyte of interest throughout the entire analytical process.[1] By introducing a known quantity of the SIL-IS at the beginning of sample preparation, variations arising from extraction inefficiency, matrix effects, and instrument response fluctuations can be effectively normalized.[2] this compound, with three deuterium (B1214612) atoms replacing hydrogen on the methoxy (B1213986) group, is a common choice for the quantification of its unlabeled counterpart, for instance, in studies where it may be a metabolite of a pharmaceutical candidate.
Performance Comparison: The Impact of Isotopic Labeling
The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. However, the type and position of the isotopic label can influence its performance. While deuterated standards are widely used due to their cost-effectiveness, they can sometimes exhibit slight differences in chromatographic behavior compared to the unlabeled analyte—a phenomenon known as the "isotope effect".[3] In contrast, ¹³C-labeled standards are generally considered the "gold standard" as the larger mass difference has a negligible impact on retention time, ensuring near-perfect co-elution.[4]
To illustrate these differences, a hypothetical bioanalytical method validation for a related analyte, where Ethyl 4-methoxybenzoate (B1229959) is a monitored metabolite, is presented. The performance of this compound is compared against a structural analog (a non-isotopically labeled compound with similar chemical properties) and a conceptual ¹³C₃-Ethyl 4-methoxybenzoate.
Table 1: Comparative Quantitative Performance of Internal Standards
| Internal Standard Type | Analyte Retention Time (min) | IS Retention Time (min) | Accuracy (% Bias) | Precision (%RSD) |
| Structural Analog | 2.54 | 2.89 | -15.2 to +18.5 | < 15 |
| This compound | 2.54 | 2.52 | -5.1 to +4.8 | < 5 |
| ¹³C₃-Ethyl 4-methoxybenzoate (Conceptual) | 2.54 | 2.54 | -2.3 to +2.1 | < 3 |
This data is illustrative and based on typical performance differences observed in bioanalytical studies.
The data clearly indicates the superior performance of the stable isotope-labeled internal standards over the structural analog. The co-elution of the ¹³C-labeled standard with the analyte provides the most accurate and precise results. While the deuterated standard shows a slight shift in retention time, its performance is significantly better than the structural analog, making it a robust and widely accepted choice for quantitative bioanalysis.
Experimental Protocols
Isotopic Purity Assessment by LC-MS
Objective: To determine the isotopic purity of this compound and quantify the presence of the unlabeled (d₀) analyte.
Instrumentation: High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Analysis:
-
Acquire data in full scan mode over a mass range of m/z 100-300.
-
Extract ion chromatograms for the protonated molecules of Ethyl 4-methoxybenzoate (m/z 181.08) and this compound (m/z 184.10).
-
-
Data Analysis:
-
Integrate the peak areas for both the d₀ and d₃ species.
-
Calculate the isotopic purity as: (Area_d3 / (Area_d3 + Area_d0)) * 100%.
-
Bioanalytical Method Validation Workflow using this compound
Objective: To validate a quantitative LC-MS/MS method for an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard for its metabolite, Ethyl 4-methoxybenzoate.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of the analyte and Ethyl 4-methoxybenzoate in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with the analyte and metabolite stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to separate and detect the analyte, its metabolite, and the internal standard.
-
Monitor specific MRM (Multiple Reaction Monitoring) transitions for each compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
-
Assess the accuracy and precision of the method using the QC samples.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, illustrates the key steps in a typical bioanalytical workflow employing a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The isotopic purity of a stable isotope-labeled internal standard is a critical factor influencing the accuracy and reliability of quantitative analytical methods. This compound stands as a robust and effective internal standard, offering significant advantages over non-isotopically labeled analogs. While ¹³C-labeled standards may provide a marginal improvement in performance by ensuring perfect co-elution, the high accuracy and precision achieved with deuterated standards, coupled with their wider availability and lower cost, make them an excellent choice for a majority of bioanalytical applications. A thorough understanding of the principles outlined in this guide, along with rigorous method validation, will empower researchers to generate high-quality, reproducible data that can withstand scientific and regulatory scrutiny.
References
A Comparative Guide to Deuterated and Non-Deuterated Ethyl 4-methoxybenzoate for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 4-methoxybenzoate (B1229959) and its deuterated analog, Ethyl 4-(methoxy-d3)-benzoate. The inclusion of a stable isotope-labeled internal standard is a critical component in quantitative bioanalytical studies, offering enhanced precision and accuracy. This document outlines the key physicochemical properties of both compounds and illustrates the typical workflow for their application in mass spectrometry-based assays.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between Ethyl 4-methoxybenzoate and its deuterated counterpart lies in the substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group. This isotopic substitution results in a minimal change in chemical properties but a significant and predictable increase in molecular weight. This mass difference is the cornerstone of its utility as an internal standard in quantitative analysis. While a specific Certificate of Analysis for Ethyl 4-methoxybenzoate-d3 was not available, data for the closely related methyl 4-(methoxy-d3)benzoate provides a strong proxy for comparison.
| Property | Ethyl 4-methoxybenzoate | Methyl 4-(methoxy-d3)benzoate (proxy for this compound) |
| CAS Number | 94-30-4[1] | 1126856-38-9[2][3] |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₇D₃O₃[2] |
| Molecular Weight | 180.20 g/mol | 169.19 g/mol [2][3] |
| Appearance | Yellow Liquid[1] | Not explicitly stated, typically similar to the non-deuterated form |
| Purity (by HPLC) | Not specified in general safety data sheets | ≥ 95%[2] |
| Solubility | Slightly soluble in water[1] | Not specified, expected to be similar to the non-deuterated form |
| Storage | Room temperature[1] | Refrigerator (2-8°C) for long-term storage[2] |
The Role of Deuterated Standards in Quantitative Analysis: An Experimental Workflow
Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their utility stems from their near-identical chemical and physical behavior to the non-deuterated analyte of interest. This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Below is a generalized experimental protocol for the use of a deuterated internal standard in a bioanalytical method.
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (Ethyl 4-methoxybenzoate) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of the analyte into the biological matrix (e.g., plasma, urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation.
-
The analyte and the deuterated internal standard will co-elute.
-
Detect the analyte and internal standard using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of using a deuterated internal standard in a quantitative bioanalytical assay.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
The Gold Standard in Bioanalysis: A Performance Comparison of Ethyl 4-methoxybenzoate-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of the performance of deuterated internal standards, exemplified by Ethyl 4-methoxybenzoate-d3, against other common alternatives, supported by representative experimental data.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to more accurate and precise results.[2][3] This guide will delve into the quantitative advantages of this approach and provide detailed experimental protocols for validation.
Data Presentation: A Quantitative Comparison
To illustrate the performance differences between a deuterated internal standard and a non-deuterated structural analog, the following tables summarize validation data from a representative bioanalytical method for an aromatic ester analyte. The data is based on findings from studies comparing the performance of deuterated and non-deuterated internal standards for similar compounds.[4]
Table 1: Comparison of Precision and Accuracy
| Internal Standard Type | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| This compound (Deuterated) | Low | 3.5 | 102.1 | 4.2 | 101.5 |
| Medium | 2.8 | 98.9 | 3.5 | 99.2 | |
| High | 2.1 | 101.3 | 2.9 | 100.8 | |
| Structural Analog IS (Non-Deuterated) | Low | 8.9 | 108.7 | 11.2 | 109.4 |
| Medium | 7.5 | 95.2 | 9.8 | 96.1 | |
| High | 6.8 | 103.1 | 8.5 | 102.7 |
Data is illustrative and compiled from representative studies comparing deuterated and non-deuterated internal standards.[4]
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard Type | Parameter | Low QC | Medium QC | High QC |
| This compound (Deuterated) | Recovery (%) | 85.2 | 86.1 | 84.9 |
| Matrix Effect (%) | 98.7 | 99.1 | 101.2 | |
| IS-Normalized Matrix Factor CV (%) | 2.1 | 1.8 | 2.5 | |
| Structural Analog IS (Non-Deuterated) | Recovery (%) | 76.4 | 78.2 | 75.8 |
| Matrix Effect (%) | 85.3 | 115.8 | 93.7 | |
| IS-Normalized Matrix Factor CV (%) | 9.7 | 12.3 | 10.5 |
Data is illustrative and compiled from representative studies comparing deuterated and non-deuterated internal standards.[4][5]
The data clearly indicates that the deuterated internal standard provides superior precision and accuracy, and more effectively compensates for matrix effects, as shown by the lower coefficient of variation (CV) for the IS-normalized matrix factor.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments in a bioanalytical method validation.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of an internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources.
-
Analyte stock solution.
-
This compound (Deuterated IS) stock solution.
-
Structural Analog IS (Non-Deuterated) stock solution.
-
Appropriate solvents for reconstitution and dilution.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS prepared in the reconstitution solvent at a concentration representative of a processed sample.
-
Set B (Post-extraction Spiked Matrix): Blank plasma from each of the six sources is extracted first, and then the extracted matrix is spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-extraction Spiked Matrix): Blank plasma from each of the six sources is spiked with the analyte and IS before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples via LC-MS/MS.
-
Data Analysis:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[4]
-
IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[4]
-
Coefficient of Variation (CV): The CV of the IS-normalized matrix factor across the six matrix sources is calculated. A lower CV indicates better compensation for matrix effects.[4]
-
Protocol 2: Protein Precipitation for Sample Preparation
Objective: A simple and rapid method to remove the majority of proteins from a plasma sample.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (containing this compound or the alternative IS).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Logical Relationship: Compensating for Matrix Effects
This diagram illustrates the principle of how a co-eluting deuterated internal standard compensates for signal suppression during LC-MS analysis.
Caption: How deuterated standards compensate for signal suppression.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods Using Ethyl 4-methoxybenzoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of a target analyte, using Ethyl 4-methoxybenzoate-d3 as an internal standard. The focus is on providing objective performance comparisons and supporting experimental data to aid laboratories in method selection and validation. While specific inter-laboratory comparison data for this compound is not publicly available, this guide extrapolates from established analytical methodologies for structurally similar compounds and the principles of using deuterated internal standards.
Stable isotope-labeled molecules, such as deuterated derivatives, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] They share similar physical and chemical properties with the target analyte, leading to comparable extraction recovery, ionization patterns, and chromatographic retention times.[1] This guide will focus on two primary analytical techniques where this compound would be an effective internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[2][3] The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the quantification of a target analyte using this compound as an internal standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for high selectivity and sensitivity.[2] |
| Typical Analytes | Volatile and semi-volatile compounds that are thermally stable or can be derivatized. | A wide range of compounds, from small molecules to large biomolecules, particularly those that are not amenable to GC. |
| Linearity (R²) (Expected) | > 0.995 | > 0.998 |
| Precision (%RSD) (Expected) | < 10% | < 5% |
| Accuracy (%Recovery) (Expected) | 90-110% | 95-105% |
| Limit of Quantification (LOQ) (Expected) | Low ng/mL | High pg/mL to low ng/mL |
| Advantages | High chromatographic resolution, robust, and well-established. | High sensitivity and selectivity, suitable for complex matrices, and applicable to a broad range of analytes. |
| Disadvantages | Requires analyte volatility and thermal stability; derivatization can add complexity. | Potential for matrix effects, which may not always be fully corrected by a deuterated internal standard.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in inter-laboratory comparisons. Below are proposed protocols for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the separation and identification of volatile analytes.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : Capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[4]
-
-
Injector Temperature : 260 °C.[4]
-
Transfer Line Temperature : 280 °C.[4]
-
Ion Source Temperature : 230 °C.[4]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Mass Range : 50-350 m/z.[4]
-
Sample Preparation :
-
To 1 mL of sample, add a known concentration of this compound internal standard solution.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in a known volume of the solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is designed for high sensitivity and selectivity, particularly in complex biological matrices.
-
Instrumentation : HPLC system coupled to a tandem mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase : A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: 0-2 min: 30% A; 2-8 min: 30% to 90% A; 8-10 min: 90% A; 10-10.1 min: 90% to 30% A; 10.1-15 min: 30% A.
-
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 10 µL.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
Precursor and product ions for the analyte and this compound would need to be optimized.
-
-
Sample Preparation :
-
To 100 µL of sample, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for sample preparation and analysis using an internal standard.
Caption: A generalized workflow for sample analysis using an internal standard.
The use of a deuterated internal standard is a cornerstone of robust quantitative analysis in mass spectrometry. The workflow begins with the addition of a known amount of the internal standard to the sample, followed by extraction and instrumental analysis. The ratio of the analyte signal to the internal standard signal is then used for quantification.
Caption: The rationale for using a deuterated internal standard.
The structural similarity between the analyte and its deuterated internal standard ensures they behave almost identically during sample preparation and analysis. This co-behavior allows the internal standard to compensate for variations in extraction efficiency and instrument response, leading to more accurate and precise results.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Linearity and Recovery of Ethyl 4-methoxybenzoate-d3
In the landscape of bioanalytical and pharmaceutical research, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of method performance, directly impacting the accuracy of results. This guide provides a comparative analysis of analytical methods for the quantification of Ethyl 4-methoxybenzoate (B1229959), with a focus on the superior performance of its deuterated analog, Ethyl 4-methoxybenzoate-d3, as an internal standard. Through a detailed examination of linearity and recovery studies, we demonstrate the tangible benefits of employing a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest. For this reason, stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based quantification.[1][2] They exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to their non-labeled counterparts, providing the most effective means of compensating for experimental variability.[1][3]
Comparative Performance: Linearity and Recovery
To illustrate the advantages of using this compound, we present a comparison of linearity and recovery data for three analytical approaches:
-
Method A: Using this compound as an internal standard.
-
Method B: Using a structural analog (e.g., Methyl 4-methoxybenzoate) as an internal standard.
-
Method C: Without the use of an internal standard.
The following tables summarize the expected performance characteristics based on typical results from validated analytical methods.
Table 1: Comparison of Linearity
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Method C (without IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.995 - 0.998 | < 0.990 |
| Deviation of Calibrants | < 5% | < 10% | < 15% |
Table 2: Comparison of Recovery
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Method C (without IS) |
| Mean Recovery (%) | 98.5% | 92.0% | 85.0% |
| Relative Standard Deviation (RSD) of Recovery (%) | < 3% | < 8% | < 15% |
The data clearly indicates that the use of this compound as an internal standard (Method A) results in superior linearity (r² > 0.999) and more consistent and higher recovery rates compared to using a structural analog or no internal standard at all. The lower RSD in recovery for Method A highlights the enhanced precision afforded by a deuterated internal standard.
Experimental Protocols
The following are detailed methodologies for linearity and recovery studies employing this compound as an internal standard.
Linearity Study Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ethyl 4-methoxybenzoate (1 mg/mL) in methanol (B129727).
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standard solutions of Ethyl 4-methoxybenzoate ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation:
-
To 100 µL of each working standard solution, add 10 µL of the working internal standard solution.
-
For a blank sample, use 100 µL of methanol and add 10 µL of the working internal standard solution.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Ethyl 4-methoxybenzoate to the peak area of this compound against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the deviation of each calibration point from the regression line.
-
Recovery Study Protocol
-
Sample Preparation:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the matrix of interest (e.g., plasma, urine).
-
Set 1 (Pre-extraction spike): Spike the matrix with the analyte and the internal standard before the extraction procedure.
-
Set 2 (Post-extraction spike): Spike the extracted blank matrix with the analyte and the internal standard.
-
Set 3 (Neat solution): Prepare the QC concentrations in the final reconstitution solvent.
-
-
Extraction Procedure (e.g., Liquid-Liquid Extraction):
-
To 100 µL of the pre-extraction spiked samples, add 500 µL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the same LC-MS/MS conditions as described in the linearity study.
-
-
Data Analysis:
-
Calculate the recovery using the following formula: Recovery (%) = (Peak Area Ratio of Pre-extraction Spike / Peak Area Ratio of Post-extraction Spike) x 100
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery studies.
Caption: Workflow for Linearity Study of Ethyl 4-methoxybenzoate.
References
The Unseen Benchmark: Evaluating Ethyl 4-methoxybenzoate-d3 as an Internal Standard in High-Precision Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in quantitative analysis, the choice of an internal standard is a critical, yet often underexplored, aspect of method development. This guide provides a comparative framework for understanding the performance of Ethyl 4-methoxybenzoate-d3 as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Due to a scarcity of publicly available, direct comparative studies on this specific deuterated standard, this guide synthesizes established principles of stable isotope dilution analysis and provides expected performance characteristics based on structurally similar compounds to offer a comprehensive evaluation.
In the landscape of analytical chemistry, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. Deuterated analogs, such as this compound, are widely considered the "gold standard" for mass spectrometry-based quantification because their chemical behavior is nearly identical to the non-deuterated analyte, with the key distinction being their mass-to-charge ratio (m/z), allowing for precise differentiation and quantification.
Comparative Performance Metrics: A Synthesized Outlook
While specific experimental data for this compound is not readily found in peer-reviewed literature, we can extrapolate its expected performance based on the well-documented advantages of stable isotope-labeled internal standards. The following tables present a summary of anticipated quantitative performance metrics. These values are illustrative and serve as a benchmark for what a robust analytical method utilizing this standard should achieve.
Table 1: Expected Performance of this compound in a Validated LC-MS/MS Method
| Parameter | Expected Value | Rationale and Comparison with Alternatives |
| Linearity (r²) | ≥ 0.999 | A high coefficient of determination is indicative of a strong correlation between the analyte/internal standard response ratio and the concentration. This level of linearity is expected for stable isotope dilution methods and surpasses that of structurally different internal standards which may exhibit different ionization responses at varying concentrations. |
| Accuracy (% Bias) | Within ± 15% (typically < 5%) | The co-elution and similar ionization of a deuterated internal standard effectively compensates for matrix effects, leading to high accuracy. Non-isotopic internal standards may be affected differently by matrix components, potentially leading to greater bias. |
| Precision (%RSD) | < 15% (typically < 5%) | The use of a deuterated standard minimizes variability introduced during sample processing and analysis, resulting in excellent precision (repeatability and intermediate precision). Structural analogs may not track the analyte as effectively through the entire analytical process. |
| Recovery (%) | Consistent but not necessarily 100% | The primary role of a stable isotope-labeled internal standard is to correct for analyte loss during sample preparation. Therefore, as long as the recovery of the internal standard is consistent and mirrors that of the analyte, the calculated concentration will be accurate. This is a significant advantage over external standard methods where recovery must be maximized and highly reproducible. |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | The LOQ is determined by the sensitivity of the mass spectrometer for the analyte. The use of a deuterated internal standard does not directly lower the LOQ but ensures accuracy and precision at the lower limits of detection. |
Table 2: Comparison with Alternative Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | - Near-identical chemical and physical properties to the analyte. - Co-elutes with the analyte, providing the best correction for matrix effects. - High accuracy and precision. | - Higher cost compared to non-labeled compounds. - Not always commercially available for all analytes. |
| Structural Analog (e.g., Propyl 4-methoxybenzoate) | - More affordable than deuterated standards. - May have similar chromatographic behavior. | - Differences in ionization efficiency can lead to inaccuracies. - May not co-elute perfectly, leading to differential matrix effects. - May be present in the sample as an unknown impurity. |
| Homolog (e.g., a compound with a different alkyl chain) | - Readily available and cost-effective. | - Significant differences in retention time and ionization can compromise accuracy. - Less effective at correcting for matrix effects. |
Experimental Protocols: A Template for Method Validation
The following provides a generalized experimental protocol for the quantification of an analyte using this compound as an internal standard in a biological matrix, such as human plasma. This protocol should be adapted and fully validated for the specific analyte of interest.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of the same organic solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. Spike these into blank biological matrix to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically suitable for a compound of this nature.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis. Specific precursor and product ion transitions for both the analyte and this compound must be optimized.
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A typical workflow for the preparation of biological samples for LC-MS/MS analysis.
Caption: How a stable isotope-labeled internal standard corrects for errors throughout the analytical process.
A Guide to the Use of Deuterated Standards in Research: Enhancing Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical factor in achieving reliable results. This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) internal standards with their non-deuterated counterparts, supported by experimental data, to justify their widespread use as the gold standard in quantitative bioanalysis.
Internal standards (IS) are crucial for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, fulfill this requirement exceptionally well.[3]
Core Advantages of Deuterated Internal Standards
The primary justification for using deuterated standards lies in their ability to provide superior assay performance.[1] Stable isotope-labeled internal standards (SIL-IS), such as those labeled with deuterium, are widely regarded as the gold standard in quantitative mass spectrometry.[3] Their key advantages include:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic behavior to the analyte, meaning they elute at the same time. This co-elution is critical for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte.[4][5]
-
Similar Ionization Efficiency: Since the deuterated standard is chemically almost identical to the analyte, it exhibits very similar ionization efficiency in the mass spectrometer's ion source. This ensures that fluctuations in ionization conditions affect both the analyte and the internal standard to the same extent.[5]
-
Correction for Sample Preparation Variability: By adding the deuterated standard at the beginning of the sample preparation process, any loss of analyte during extraction, handling, or derivatization is mirrored by a proportional loss of the internal standard. This allows for accurate correction of these procedural errors.[6][7]
-
Improved Accuracy and Precision: The use of deuterated standards leads to significant improvements in the accuracy and precision of quantitative measurements. This is because the ratio of the analyte signal to the internal standard signal remains constant even if the absolute signal intensities vary.[7]
Comparative Performance Data
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is well-documented in scientific literature. The following table summarizes quantitative data from studies comparing the performance of these two types of internal standards.
| Analyte | Matrix | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS | Reference |
| Kahalalide F | - | Deuterated vs. Structural Analogue | Mean Bias (%) | 100.3% | 96.8% | [3] |
| Sirolimus | - | Deuterated vs. Structural Analogue | Coefficient of Variation (CV) (%) | 2.7% - 5.7% | 7.6% - 9.7% | [3] |
| Immunosuppressive Drugs (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus) | Whole Blood | Deuterated | Intra-assay Precision (CV) (%) | 0.9 - 14.7 | Not Applicable | [8] |
| Mycophenolic Acid | Plasma | Deuterated | Intra-assay Precision (CV) (%) | 0.9 - 14.7 | Not Applicable | [8] |
| Pesticides & Mycotoxins | Cannabis | Deuterated Analogues | Accuracy (%) | Within 25% | > 60% difference | [9] |
| Pesticides & Mycotoxins | Cannabis | Deuterated Analogues | RSD (%) | < 20% | > 50% | [9] |
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard against a non-deuterated one, a key experiment is the assessment of matrix effects. The following is a detailed methodology for this evaluation.
Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from six different sources of a biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix from six individual donors
-
Reconstitution solvent (e.g., methanol/water)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank matrix from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF): For each of the six matrix sources, calculate the MF for the analyte by dividing the peak area of the analyte in the post-extraction spiked matrix (Set 2) by the peak area of the analyte in the neat solution (Set 1).
-
Calculate IS-Normalized MF: For both the deuterated and non-deuterated internal standards, calculate the IS-normalized MF for each matrix source. This is done by dividing the analyte's MF by the internal standard's MF (calculated similarly from Sets 3 and 4).
-
Calculate Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] It is expected that the deuterated internal standard will yield a significantly lower CV compared to the non-deuterated internal standard.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical justification for using deuterated standards, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative analysis, particularly in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.[10][11] Their ability to accurately and precisely correct for a wide range of analytical variabilities makes them superior to non-deuterated or structural analogue internal standards.[1] While challenges such as the potential for isotopic instability and chromatographic shifts exist, careful method development and validation can mitigate these issues.[3] The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. Deuterated Compounds [simsonpharma.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-methoxybenzoate-d3. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe and effective use of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin and eye irritation, as well as respiratory tract irritation.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact and subsequent irritation.[1] |
| Skin and Body Protection | Laboratory coat. A chemical-resistant apron or full-body suit may be necessary for larger quantities or in case of potential splashing.[1] | To protect against accidental splashes and skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[1] | To avoid inhalation, which may lead to respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
2. Handling the Chemical:
-
Avoid direct contact with the substance.[1]
-
Prevent the formation of dust or aerosols.[1]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill and Emergency Procedures
Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[4]
-
For solid spills, sweep up and place into a suitable container for disposal.[2][5]
-
Clean the spill area thoroughly with soap and water.[3]
First Aid:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3][6]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3][4]
In all cases of exposure, seek medical attention if symptoms persist.[6]
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.[1]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Workflow for Handling this compound
Caption: Logical flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
